C34H36MgN6O6S2
Description
Historical Perspectives on Chemical Discovery and Initial Characterization Efforts
The journey of C34H36MgN6O6S2 is intrinsically linked to the development of its parent compound, omeprazole (B731). Omeprazole, a racemic mixture of (S)- and (R)-enantiomers, was the first proton pump inhibitor to be widely used. newdrugapprovals.org Recognizing that different enantiomers of a chiral drug can have distinct pharmacological profiles, researchers focused on isolating the individual stereoisomers of omeprazole.
This led to the development of esomeprazole (B1671258), the S-isomer of omeprazole. patsnap.com Further research led to the synthesis of Esomeprazole Magnesium, which demonstrated improved pharmacokinetic properties. chemicalbook.com The initial characterization involved various analytical techniques to confirm its structure and purity.
| Property | Description |
| IUPAC Name | magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide |
| Molecular Formula | This compound |
| Molecular Weight | 713.12 g/mol simsonpharma.com |
| Appearance | Off-white to pale yellow amorphous powder hres.ca |
| Solubility | Very slightly soluble in water, sparingly soluble in methanol (B129727), and practically insoluble in heptane. chemicalbook.com |
Significance of the Magnesium Complex in Contemporary Chemical Biology and Material Science Research Paradigms
The primary significance of Esomeprazole Magnesium lies in the field of chemical biology, specifically in its role as a highly effective and selective proton pump inhibitor. nih.gov It functions by irreversibly binding to the H+/K+ ATPase (proton pump) in gastric parietal cells, thereby inhibiting the final step of gastric acid production. ontosight.ai This mechanism is a cornerstone of research into acid-related gastrointestinal conditions.
The magnesium ion in the complex is not merely a counter-ion but contributes to the compound's stability. chemicalbook.com This has implications for formulation science, a sub-discipline of material science, where creating stable, effective, and reliable delivery systems is paramount. Research has explored the development of various formulations, such as delayed-release tablets and capsules, to protect the acid-labile compound and ensure its delivery to the site of action. patsnap.com
Recent studies have also explored its potential as an exosome inhibitor, which could open new avenues for research in cancer therapy. arctomsci.com
Overview of Current Academic Research Trajectories and Unaddressed Chemical Questions
Current research on Esomeprazole Magnesium is multifaceted. One major trajectory involves the development of new and improved formulations. This includes creating bilayer tablets and other advanced delivery systems to optimize its therapeutic effects. ijfmr.com
Another significant area of research is the exploration of its potential in other therapeutic areas beyond gastroenterology. For instance, its role as an exosome inhibitor is a subject of ongoing investigation. arctomsci.com
Despite extensive research, several chemical questions remain. A deeper understanding of the solid-state chemistry of different polymorphic and hydrated forms of Esomeprazole Magnesium could lead to the development of even more stable and effective formulations. lgcstandards.comsynzeal.compmda.go.jp Further investigation into the precise molecular interactions between the magnesium complex and its biological target could provide insights for the design of next-generation proton pump inhibitors.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H19MgN3O3S |
|---|---|
Molecular Weight |
369.7 g/mol |
InChI |
InChI=1S/C17H19N3O3S.Mg/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3,(H,19,20); |
InChI Key |
MQEUGMWHWPYFDD-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Mg] |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Mg] |
Pictograms |
Irritant |
Synonyms |
H 168 68 H 168-68 H 16868 Magnesium, Omeprazole Omeprazole Omeprazole Magnesium Omeprazole Sodium Prilosec Sodium, Omeprazole |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Synthesis Innovations for C34h36mgn6o6s2
Stereoselective Synthesis of the Chiral Sulfoxide (B87167) Moiety
The critical step in synthesizing esomeprazole (B1671258) is the enantioselective oxidation of the prochiral sulfide (B99878) precursor, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]thio]benzimidazole, to create the desired (S)-sulfoxide. tandfonline.comnih.gov
Various techniques have been developed to achieve high enantioselectivity in the oxidation of the sulfide precursor. A prominent green chemistry approach involves biocatalysis. Whole-cell oxidation using microorganisms, such as the Gram-positive bacterium Lysinibacillus sp. B71, has been shown to convert the sulfide precursor into enantiopure esomeprazole with high conversion rates (77%) and, crucially, without the formation of the undesired sulfone byproduct. nih.govresearchgate.net Another biocatalytic route employs engineered Baeyer-Villiger monooxygenase (BVMO) enzymes, which can achieve excellent enantiomeric excess (>99% ee) and low sulfone impurity (0.1%) through directed evolution. scientificupdate.com
Chemical oxidation methods also play a significant role. The use of chiral oxaziridine derivatives as oxidizing agents is a notable technique that can produce esomeprazole with both high yield and high enantiomeric selectivity. e3s-conferences.orgresearchgate.net
In the context of metal-catalyzed reactions, chiral ligands function as auxiliaries that mediate the asymmetric induction. These ligands coordinate to the metal center and create a chiral environment that directs the oxidant to one face of the sulfide sulfur atom. For instance, chiral tartaric diamides, such as N,N'-dicyclohexyl-D-tartaric diamide and N,N'-di-[(R)-indan]-D-tartaric diamide, have been successfully used as ligands in conjunction with titanium isopropoxide. researchgate.net These catalytic systems have demonstrated good activity and enantioselectivity, achieving enantiomeric excess (ee) values up to 89% and yields around 91%. researchgate.net The choice of the chiral ligand is therefore a critical parameter in optimizing the stereochemical outcome of the synthesis.
Metal-catalyzed oxidations represent the most extensively studied and industrially applied methods for esomeprazole synthesis. researchgate.net
Titanium-Catalyzed Systems : The most established method is a modification of the Sharpless-Kagan oxidation, which utilizes a chiral titanium complex, typically formed from a titanium alkoxide and a chiral tartrate ester like diethyl tartrate (DET). acs.orgwhiterose.ac.uk While effective, this system can be sensitive to water and sometimes requires high catalyst loading for large-scale reproducibility. scientificupdate.comacs.org Innovations in this area include the use of novel chiral ligands, such as hexa-aza-triphenolic macrocycles, which have produced esomeprazole with an exceptional 99.6% ee. tandfonline.com
Iron-Catalyzed Systems : As a more sustainable and cost-effective alternative, iron-catalyzed asymmetric sulfoxidation has been developed. A system employing an iron salt, a chiral Schiff base ligand, and a carboxylate salt has been successfully applied to the kilogram-scale synthesis of esomeprazole, achieving an 87% yield and a 99.4% ee. acs.org This demonstrates the potential of iron catalysis for large-scale, environmentally conscious drug manufacturing. acs.org
Other Metal Catalysts : Complexes of manganese and vanadium have also been explored. researchgate.net For example, manganese porphyrin and Salen-Mn complexes have been used as catalysts, achieving high yields and enantiomeric excess up to 90%. tandfonline.come3s-conferences.org
While metal catalysis is dominant, research into organocatalytic sulfoxidation includes the use of compounds like flavins and thiourea dioxide, though their application specifically to esomeprazole synthesis is less common than metal-based systems. whiterose.ac.uk
| Catalytic System | Typical Ligand/Mediator | Yield | Enantiomeric Excess (ee) | Key Features |
|---|---|---|---|---|
| Titanium | Diethyl Tartrate (DET), Chiral Diols, Tartramides | ~91% researchgate.net | 87-99.6% tandfonline.comresearchgate.net | Well-established; can be sensitive to water. |
| Iron | Chiral Schiff Base | 87% acs.org | 99.4% acs.org | Sustainable, suitable for large-scale synthesis. |
| Manganese | Porphyrin, Salen | ~82% e3s-conferences.org | ~90% e3s-conferences.org | Effective under mild conditions. |
| Biocatalysis | Engineered BVMO, Lysinibacillus sp. | 77-87% nih.govresearchgate.net | >99% nih.govscientificupdate.comresearchgate.net | Green chemistry approach; high selectivity. |
Magnesium Coordination Chemistry in Synthetic Pathways of C34H36MgN6O6S2
Following the successful stereoselective synthesis of the esomeprazole molecule, the final step involves the formation of the stable magnesium salt, this compound.
The formation of Esomeprazole Magnesium involves the coordination of two esomeprazole molecules to a central magnesium ion. nih.gov X-ray diffraction studies of a solvated crystal have revealed that the esomeprazole molecule acts as a chelating ligand. nih.gov The magnesium ion coordinates with the sulfoxide oxygen atom and one of the nitrogen atoms of the benzimidazole (B57391) ring system. nih.gov This chelation results in a stable complex. The coordination geometry around the magnesium center is typically octahedral. nih.gov
A common synthetic route does not involve direct reaction with magnesium but proceeds through an intermediate alkali metal salt. Esomeprazole is first treated with a base like sodium methoxide to form esomeprazole sodium. This intermediate is then subjected to a salt exchange reaction with a magnesium source, such as magnesium chloride, in a suitable solvent like methanol (B129727) to yield the final product. patsnap.comgoogle.com
The use of an intermediate salt with a counter-ion like Na+ is a key strategy that facilitates the purification of esomeprazole before the final magnesium salt formation. patsnap.comgoogle.com The subsequent exchange with Mg2+ is an efficient method to produce the desired pharmaceutical salt form.
Green Chemistry Principles and Sustainable Synthesis of the Magnesium Complex
The pharmaceutical industry's growing commitment to sustainability has spurred the adoption of green chemistry principles in the synthesis of Esomeprazole Magnesium. nih.govnih.govacs.orgresearchgate.netacs.org The primary aim is to develop environmentally benign and efficient processes that minimize waste and reduce the use of hazardous materials. nih.govnih.govacs.orgresearchgate.netacs.org
A significant advancement in the sustainable synthesis of Esomeprazole is the utilization of biocatalysis, particularly enzymatic oxidation. e3s-conferences.orgresearchgate.net This method presents a greener alternative to traditional chemical synthesis, which often relies on stoichiometric metal oxidants and chlorinated solvents. e3s-conferences.orgresearchgate.net The enzymatic approach typically employs Baeyer-Villiger monooxygenases (BVMOs) to catalyze the asymmetric oxidation of the sulfide precursor to the desired (S)-sulfoxide with high enantioselectivity. e3s-conferences.orgscientificupdate.comthieme-connect.com
Key aspects of green chemistry in Esomeprazole synthesis include:
Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more environmentally friendly options such as water, ethanol (B145695), or acetone.
Catalytic Reagents: Employing catalytic amounts of reagents instead of stoichiometric quantities to minimize waste. This is exemplified by the use of transition metal catalysts with chiral ligands in asymmetric oxidation processes. e3s-conferences.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Biocatalytic processes are particularly advantageous in this regard as they often occur under mild conditions. whiterose.ac.uk
A collaborative project between the University of York and AstraZeneca highlights the practical application of these principles, where students were tasked with developing greener modifications to the asymmetric oxidation step in Esomeprazole synthesis. nih.govnih.govacs.orgresearchgate.netacs.org This educational initiative underscores the industry's focus on training the next generation of chemists in sustainable practices. nih.govnih.govacs.orgresearchgate.netacs.org
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Esomeprazole
| Feature | Traditional Synthesis | Green Synthesis (Biocatalytic) |
| Oxidizing Agent | Stoichiometric metal oxidants (e.g., m-CPBA) | Molecular oxygen (from air) |
| Catalyst | Transition metal complexes | Engineered enzymes (e.g., BVMO) |
| Solvent | Chlorinated hydrocarbons (e.g., dichloromethane) | Water, buffers |
| Byproducts | Metal waste, organic byproducts | Water |
| Enantioselectivity | Variable, may require chiral auxiliaries | High (>99% ee) |
| Reaction Conditions | Often requires low temperatures | Mild (e.g., 25-30 °C) |
Novel Synthetic Routes and Process Intensification in Chemical Synthesis of this compound
Process intensification, the development of smaller, more efficient, and safer manufacturing processes, is a key driver of innovation in pharmaceutical production. For Esomeprazole synthesis, this has led to the exploration of novel synthetic routes that offer significant advantages over traditional batch processing.
Continuous flow chemistry has emerged as a powerful tool for the synthesis of Esomeprazole, offering enhanced safety, efficiency, and scalability. acs.orgresearchgate.netacs.orgresearchgate.net In a flow process, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. acs.orgresearchgate.netacs.orgresearchgate.net This leads to improved reaction yields, higher purity, and reduced reaction times. acs.orgresearchgate.netacs.orgresearchgate.net
A notable development is the continuous flow synthesis of Esomeprazole via asymmetric sulfoxidation. acs.orgresearchgate.netacs.org In one reported method, the residence time for the oxidation step was dramatically reduced from 2 hours in a batch reactor to just 48 seconds in a flow system, achieving a 98% yield and 98% enantiomeric excess (ee). acs.orgresearchgate.net This remarkable acceleration is attributed to the enhanced mixing and heat transfer in the microreactor. acs.orgresearchgate.netresearchgate.net
The key advantages of flow chemistry in Esomeprazole synthesis include:
Enhanced Safety: The small reactor volumes minimize the risks associated with handling hazardous reagents and exothermic reactions.
Improved Control: Precise control over reaction parameters leads to consistent product quality and fewer side reactions.
Scalability: Scaling up production is achieved by running the flow reactor for longer periods or by using multiple reactors in parallel, avoiding the challenges of scaling up batch reactors.
Integration of Steps: Flow chemistry allows for the integration of multiple reaction and purification steps into a single continuous process, reducing manual handling and potential for error.
Researchers have successfully scaled up the continuous oxidation of the Esomeprazole precursor, achieving a productivity of 5.6 g/h and ultimately obtaining Esomeprazole sodium with 99.8% purity and 99.6% ee after a simplified salt formation operation. acs.org
Microwave-assisted organic synthesis (MAOS) has become a valuable technique in medicinal chemistry for accelerating reaction rates and improving yields. unito.itrsc.org The use of microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in shorter reaction times and cleaner product profiles compared to conventional heating methods. unito.itrsc.org While specific, detailed research on the microwave-assisted synthesis of Esomeprazole is not extensively published, the synthesis of the core N-heterocyclic scaffolds present in the molecule has been shown to benefit significantly from this technology. unito.itrsc.org The application of microwave energy can be particularly advantageous for steps such as the condensation reactions involved in forming the benzimidazole and pyridine (B92270) rings. unito.itrsc.org
Sonochemistry, the application of ultrasound to chemical reactions, is another process intensification technique. The acoustic cavitation generated by ultrasound can enhance mass transfer and create localized hot spots, leading to increased reaction rates and yields. The potential application of sonochemistry in the synthesis of Esomeprazole, particularly in heterogeneous reactions or for the preparation of nanocrystalline forms, remains an area for further exploration.
As mentioned under green chemistry, enzymatic synthesis is a cornerstone of modern, sustainable pharmaceutical manufacturing. e3s-conferences.orgresearchgate.netscientificupdate.comthieme-connect.comacs.orgacs.orgnih.gov The biocatalytic approach to Esomeprazole synthesis primarily focuses on the asymmetric oxidation of the prochiral sulfide precursor, pyrmetazole. e3s-conferences.orgscientificupdate.comthieme-connect.com
The key enzyme class for this transformation is the Baeyer-Villiger monooxygenases (BVMOs). e3s-conferences.orgscientificupdate.comthieme-connect.com Through protein engineering and directed evolution, highly efficient and selective BVMOs have been developed for this specific reaction. scientificupdate.com For instance, researchers at Codexis developed an engineered BVMO that, in a three-enzyme process, can produce Esomeprazole in 87% yield and with over 99% enantiomeric excess. thieme-connect.com
This biocatalytic system often incorporates a cofactor regeneration system to recycle the expensive NADPH cofactor, making the process more economically viable. scientificupdate.comacs.org A common approach is to use a second enzyme, such as formate (B1220265) dehydrogenase or a ketoreductase with a sacrificial alcohol like isopropanol, to regenerate NADPH. scientificupdate.comacs.org To mitigate the detrimental effects of hydrogen peroxide, a byproduct of the BVMO reaction that can deactivate the enzyme, a third enzyme, catalase, is often added to the reaction mixture. scientificupdate.comthieme-connect.com
The advantages of this enzymatic approach are numerous:
High Enantioselectivity: Enzymes can provide near-perfect stereocontrol, leading to optically pure Esomeprazole. scientificupdate.comthieme-connect.com
Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media at or near room temperature and neutral pH, reducing energy consumption and the need for harsh reagents. whiterose.ac.uk
Environmental Benignity: The use of water as a solvent and air as the oxidant makes this a highly sustainable process. acs.orgacs.org
Pilot-scale production using this enzymatic method has been successfully demonstrated, with a 120 L scale reaction achieving 95.9% conversion and 99.9% ee. acs.org
Table 2: Key Enzymes in the Biocatalytic Synthesis of Esomeprazole
| Enzyme | Function |
| Baeyer-Villiger Monooxygenase (BVMO) | Catalyzes the asymmetric oxidation of the sulfide to the (S)-sulfoxide (Esomeprazole). |
| Formate Dehydrogenase / Ketoreductase | Regenerates the NADPH cofactor required by the BVMO. |
| Catalase | Decomposes the hydrogen peroxide byproduct, protecting the BVMO from deactivation. |
Purification and Isolation Techniques for High Purity Chemical Compounds
The production of a high-purity active pharmaceutical ingredient (API) like Esomeprazole Magnesium is critical for its safety and efficacy. This necessitates the use of advanced purification and isolation techniques to remove impurities, including the unwanted (R)-enantiomer and process-related impurities such as the corresponding sulfone.
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analytical and preparative separation of Esomeprazole enantiomers and the quantification of impurities. banglajol.infonih.govresearchgate.netscienceopen.comresearchgate.net Chiral stationary phases (CSPs) are essential for the enantioselective separation of (S)-Esomeprazole from its (R)-enantiomer. banglajol.infonih.govresearchgate.netscienceopen.comresearchgate.net
Several types of CSPs have been successfully employed, with polysaccharide-based columns, such as those derived from cellulose and amylose (B160209), being particularly common. banglajol.infonih.govscienceopen.com For example, a Chiralcel OD-H column, which has cellulose tris(3,5-dimethylphenyl carbamate) coated on silica gel, has been used to achieve baseline separation of the enantiomers. banglajol.info
The development of a robust HPLC method involves the optimization of several parameters:
Mobile Phase Composition: A mixture of a nonpolar solvent (e.g., n-hexane) and a polar modifier (e.g., 2-propanol or ethanol), often with small amounts of acidic or basic additives (e.g., acetic acid or triethylamine), is typically used to achieve optimal separation. banglajol.infonih.gov
Flow Rate and Temperature: These parameters are adjusted to balance resolution and analysis time.
Detection: UV detection is commonly used, with the wavelength set to a maximum absorbance of Esomeprazole (around 300-305 nm). banglajol.infonih.gov
For the purification of larger quantities, preparative chromatography is employed. This can be a costly and time-consuming process, which is why developing highly enantioselective synthetic methods is crucial to minimize the amount of the unwanted enantiomer that needs to be removed.
Beyond chiral separation, HPLC is also used to quantify other impurities, such as the sulfone byproduct of the oxidation reaction. nih.gov Stability-indicating HPLC methods are developed to separate Esomeprazole from its degradation products formed under various stress conditions (acid, base, oxidation, heat, and light). nih.gov
Other purification techniques for Esomeprazole Magnesium include crystallization and recrystallization from appropriate solvent systems. google.comgoogle.comgoogleapis.comgoogle.comgoogle.comepo.org The choice of solvent is critical for obtaining the desired polymorphic form of the final product, such as the dihydrate or trihydrate, which can impact the stability and bioavailability of the drug. googleapis.comgoogle.com Microwave drying has also been reported as a method for obtaining the purified Esomeprazole Magnesium trihydrate. google.com
Crystallization and Polymorph Control in Chemical Synthesis
Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. These different crystalline forms, or polymorphs, of a compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability. Consequently, controlling polymorphism during the crystallization process is of paramount importance in the pharmaceutical industry to ensure product quality and consistency.
Research into the crystallization of Esomeprazole magnesium has revealed the existence of various polymorphic and solvated forms. The control of these forms is a key aspect of its synthesis.
Key Factors Influencing Crystallization and Polymorphism:
Several process parameters have been identified as critical in directing the crystallization of Esomeprazole magnesium toward a desired polymorphic form. These include:
Temperature: The crystallization temperature has been identified as a key factor affecting the crystal shape of Esomeprazole magnesium trihydrate. sdkx.net An optimized reaction temperature of 25°C has been shown to produce drug particles with a fixed crystal shape, uniform particle size distribution, and a large average particle size. sdkx.net
Solvent System: The choice of solvent is crucial in determining the resulting crystalline form. For instance, the crystallization of Esomeprazole magnesium in 1-butanol (B46404) with water as an anti-solvent resulted in the formation of esomeprazole magnesium tetrahydrate with two molecules of 1-butanol. nih.gov
Reactant Concentration: The concentration of reactants also plays a role in controlling the crystal form and morphology of Esomeprazole magnesium trihydrate. sdkx.net
Seeding: The introduction of seed crystals can be employed to direct the crystallization towards a specific polymorphic form.
Characterization of Polymorphs:
The identification and characterization of different polymorphs are accomplished through various analytical techniques, with X-ray powder diffraction (XRPD) being a primary method. sdkx.net Other techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and infrared spectroscopy (IR) are also utilized to provide a comprehensive understanding of the solid-state properties of the different forms. nih.gov
Research Findings on Esomeprazole Magnesium Polymorphs:
Studies have focused on the preparation and characterization of different hydrated and solvated forms of Esomeprazole magnesium. For example, a detailed investigation into an esomeprazole magnesium water/butanol solvate revealed its crystal structure through single-crystal X-ray diffraction. nih.gov The study found that after drying, the compound is a true solvate with respect to water, while 1-butanol occupies voids in the crystal lattice in non-stoichiometric amounts. nih.gov
Furthermore, research on the reactive crystallization of esomeprazole magnesium trihydrate has demonstrated that online monitoring of the process can be used to control the crystal form and optimize properties such as particle size distribution. sdkx.net
The table below summarizes some of the known crystalline forms of Esomeprazole salts and the factors influencing their formation.
| Crystalline Form | Key Crystallization Parameters | Characterization Highlights | Reference |
|---|---|---|---|
| Esomeprazole Magnesium Trihydrate | Crystallization temperature of 25°C is optimal. Reactant concentration is a significant factor. | Characterized by X-ray powder diffraction. Optimized process yields uniform particle size. | sdkx.net |
| Esomeprazole Magnesium Water/Butanol Solvate | Crystallized from 1-butanol using water as an anti-solvent. | Initially forms a tetrahydrate with two 1-butanol molecules. After drying, contains two water molecules and non-stoichiometric 1-butanol. Structure determined by single-crystal X-ray diffraction. | nih.gov |
| Esomeprazole Sodium Crystalline Forms (J, L, M, N) | Various preparation methods involving different solvents and reaction conditions. | Each form is characterized by a unique X-ray powder diffraction (XRPD) pattern with distinct peaks. | google.com |
Elucidation of Molecular Structure and Conformation of C34h36mgn6o6s2 Through Advanced Spectroscopic and Diffraction Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of Esomeprazole (B1671258) Magnesium in solution. It provides precise information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
A study of Esomeprazole Magnesium in a chloroform (B151607) solution revealed the coexistence of two distinct tautomers, designated as A and B, with a relative abundance of 64% and 36%, respectively. jlu.edu.cn This tautomerism involves the position of the N-H proton on the benzimidazole (B57391) ring, resulting in 6-methoxy and 5-methoxy forms. mdpi.com In the solid state, however, studies on the related compound omeprazole (B731) indicate that only the 6-methoxy tautomer is present. mdpi.comresearchgate.net
One-dimensional ¹H NMR spectra provide initial information on the different proton environments within the molecule. For a solvate of Esomeprazole Magnesium, characteristic peaks for the esomeprazole ligand, as well as for the solvent molecules, can be identified and quantified through integration. mdpi.com A patent for an esomeprazole magnesium trihydrate provides the following ¹H NMR data in DMF:
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 2.23-2.24 | s | 3H | CH₃ |
| 3.73 | s | 3H | OCH₃ |
| 3.86 | s | 3H | OCH₃ |
| 4.79 | dd | 2H | CH₂ |
| 6.98 | dd | 1H | Benzimidazole ring H |
| 7.23 | d | 1H | Benzimidazole ring H |
| 7.62 | d | 1H | Benzimidazole ring H |
| 8.20 | s | 1H | Pyridine (B92270) ring H |
| Data sourced from a patent, providing an example of typical ¹H NMR assignments for Esomeprazole Magnesium. google.com |
Two-dimensional NMR techniques are crucial for unambiguously assigning the complex proton and carbon signals and for determining the molecule's conformation.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. A ¹H-¹H COSY spectrum of Esomeprazole Magnesium in chloroform helps to establish the connectivity within the pyridine and benzimidazole ring systems by showing cross-peaks between neighboring protons. rsc.orgjlu.edu.cn
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate the chemical shifts of protons with the directly attached carbon atoms. princeton.eduyoutube.com For Esomeprazole Magnesium, an HSQC spectrum would show a correlation peak for each C-H bond, allowing for the definitive assignment of carbon resonances based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range couplings between protons and carbons (typically over 2-4 bonds). princeton.eduyoutube.com It is particularly powerful for identifying quaternary (non-protonated) carbons and for linking different fragments of the molecule. For instance, HMBC correlations can confirm the connection between the methylene (B1212753) bridge and both the pyridine and benzimidazole rings.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) : These experiments identify protons that are close to each other in space, regardless of whether they are bonded. princeton.eduua.es This provides critical information about the molecule's three-dimensional structure and conformation. In the study of Esomeprazole Magnesium in chloroform, ¹H-¹H NOESY and ROESY spectra were used to probe the spatial relationships between protons, aiding in the differentiation of the two tautomers and understanding their conformational preferences. jlu.edu.cn Furthermore, these techniques can reveal the dynamics of exchange between the two tautomeric forms. jlu.edu.cn
Solid-state NMR (ssNMR) provides structural information on materials in their solid form, which is particularly valuable for pharmaceuticals like Esomeprazole Magnesium, which can exist in various crystalline and amorphous states. researchgate.netgoogle.com Unlike solution NMR, ssNMR spectra are influenced by anisotropic interactions such as chemical shift anisotropy (CSA) and dipolar couplings, which provide rich structural information. researchgate.net
A detailed ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CPMAS) NMR study on solid omeprazole, the parent compound of esomeprazole, demonstrated that only a single tautomer, the 6-methoxy form, exists in the crystalline state. researchgate.netsemanticscholar.org By comparing the solid-state chemical shifts with those of the two tautomers in solution, a clear correlation with the 6-methoxy isomer was established, a finding supported by crystallographic analysis. mdpi.comresearchgate.net This approach is directly applicable to C34H36MgN6O6S2 to confirm its tautomeric form in different solid phases.
The following table shows a comparison of the experimental ¹³C CPMAS chemical shifts for solid omeprazole with the solution data for its two tautomers, illustrating the methodology used to identify the solid-state structure.
| Carbon | δ¹³C (Tautomer 1, Solution) | δ¹³C (Tautomer 2, Solution) | δ¹³C (CPMAS, Solid) |
| C2 | 155.4 | 153.5 | 156.6 |
| C4 | 101.1 | 121.6 | 91.6 |
| C5 | 157.4 | 114.2 | 156.6 |
| C6 | 115.3 | 158.2 | 111.8 |
| C7 | 113.1 | 94.0 | 120.6 |
| Selected data from a study on Omeprazole, demonstrating the principle of using ssNMR for tautomer identification. semanticscholar.org |
Isotopic labeling, the selective replacement of an atom with one of its isotopes (e.g., ¹H with ²H, ¹²C with ¹³C, ¹⁴N with ¹⁵N), is a powerful technique to simplify complex NMR spectra and to probe specific structural or dynamic features. medchemexpress.euvivanls.comunl.pt While specific mechanistic studies using isotopic labeling on Esomeprazole Magnesium are not widely published, the availability of deuterated analogues, such as Esomeprazole-d3, indicates its use as an internal standard in pharmacokinetic studies or to aid in spectroscopic identification. medchemexpress.comnih.gov
In mechanistic NMR studies, isotopic labeling could be employed to:
Simplify Spectra : Selective ¹³C or ¹⁵N labeling of one of the heterocyclic rings would allow for the unambiguous assignment of signals belonging to that ring. researchgate.net
Probe Dynamics : ¹⁵N labeling could be used to study the tautomeric exchange kinetics in more detail by observing the nitrogen signals directly.
Determine Conformation : Selective deuteration can simplify complex ¹H NMR spectra, making the analysis of NOE data for conformational studies more straightforward. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and the types of chemical bonds present, providing a molecular fingerprint.
A comprehensive study of an Esomeprazole Magnesium solvate utilized IR spectroscopy to confirm the presence of the key functional groups of the drug, as well as associated water and solvent molecules. mdpi.com The IR spectrum provides information on the bonding environment, for example, through shifts in the stretching frequencies of S=O and C=N groups upon coordination to the magnesium ion or due to hydrogen bonding interactions. mdpi.comscielo.br
| Functional Group | Typical IR Absorption Frequency (cm⁻¹) |
| O-H Stretch (Water/Alcohol) | 3500-3200 (broad) |
| N-H Stretch | ~3100 |
| C-H Stretch (Aromatic) | 3100-3000 |
| C-H Stretch (Aliphatic) | 3000-2850 |
| C=N Stretch | ~1630 |
| C=C Stretch (Aromatic) | 1600-1450 |
| S=O Stretch | ~1035 |
| General IR absorption frequencies relevant to the structure of Esomeprazole Magnesium. nih.gov |
Attenuated Total Reflectance (ATR)-FTIR : This is a convenient sampling technique for obtaining the IR spectrum of solid or liquid samples with minimal preparation. ATR-FTIR has been employed to study intermolecular interactions in solid dispersions of esomeprazole. scielo.br Shifts in the S=O and C=N stretching bands were indicative of hydrogen bonding between the drug and polymer excipients. scielo.br This technique is highly sensitive to changes in the local chemical environment, making it ideal for studying polymorphism and drug-excipient compatibility.
Micro-Raman Spectroscopy : This technique combines Raman spectroscopy with microscopy, allowing for the chemical analysis of very small sample areas. It is complementary to IR spectroscopy, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. Raman microscopy has been used to analyze the distribution of omeprazole within pharmaceutical pellets, by identifying specific Raman bands for the active ingredient and the excipients. This method could be applied to Esomeprazole Magnesium formulations to assess content uniformity and to study the solid-state form of the drug within a complex matrix.
The assignment of the numerous vibrational bands in the IR and Raman spectra of a complex molecule like Esomeprazole Magnesium can be challenging. Computational methods, particularly Density Functional Theory (DFT), are increasingly used to predict the vibrational frequencies and intensities.
By creating a computational model of the molecule, the vibrational modes can be calculated theoretically. These calculated frequencies are then often scaled to better match the experimental data, allowing for a more confident and detailed assignment of each band in the experimental spectrum to a specific molecular motion (e.g., stretching, bending, or rocking of specific bonds). While a specific DFT-assisted vibrational analysis for this compound is not prominent in the literature, theoretical studies on the racemization mechanism of esomeprazole using DFT have been conducted, demonstrating the applicability of this computational approach to the system. Such calculations are essential for a fundamental understanding of the relationship between the molecule's structure and its vibrational spectrum. nih.gov
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry serves as a powerful tool for the verification of the molecular formula and the elucidation of the compound's structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is pivotal in unequivocally confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For the compound this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms. PubChem lists the monoisotopic mass of this compound as 712.1988169 Da. researchgate.netwikipedia.org HRMS analysis of this compound would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thereby confirming the molecular formula. This level of accuracy is essential to distinguish it from other compounds with the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) is employed to probe the structural connectivity of the molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. In the case of this compound, which is the magnesium salt of two omeprazole/esomeprazole molecules, the analysis is often performed on the protonated molecule of the active pharmaceutical ingredient, omeprazole or esomeprazole ([C17H19N3O3S+H]+).
Several studies have detailed the fragmentation of omeprazole and its isomers using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netmdpi.comnih.gov A common fragmentation pathway involves the collision-induced dissociation (CID) of the protonated molecule. For esomeprazole, a characteristic mass transition observed is from the precursor ion at m/z 346.1 to a prominent product ion at m/z 198.1. nih.gov This fragmentation corresponds to the cleavage of the bond between the sulfinyl group and the methylene bridge, leading to the formation of the benzimidazole moiety. The resulting fragment ions provide a fingerprint of the molecule's structure, allowing for its unambiguous identification and quantification in various matrices. researchgate.netnih.gov
The general fragmentation process in tandem mass spectrometry involves the conversion of a portion of the precursor ion's kinetic energy into internal energy upon collision with neutral gas molecules, leading to the breaking of chemical bonds. wikipedia.org The analysis of these fragments helps in piecing together the molecular structure.
| Precursor Ion (m/z) | Product Ion (m/z) | Associated Fragment |
|---|---|---|
| 346.1 | 198.1 | Benzimidazole moiety |
Ion Mobility Mass Spectrometry for Conformational Isomer Differentiation
This compound exists as a racemic mixture of (R)- and (S)-omeprazole or as the pure (S)-enantiomer, esomeprazole. These are conformational isomers, specifically enantiomers, which have identical mass and cannot be distinguished by conventional mass spectrometry alone. Ion mobility spectrometry (IMS), when coupled with mass spectrometry (IM-MS), offers a powerful solution for the separation and characterization of such isomers in the gas phase. frontiersin.org
IMS separates ions based on their size, shape, and charge. frontiersin.org As ions drift through a gas-filled tube under the influence of a weak electric field, their mobility is determined by their collision cross-section (CCS), which is a measure of their average rotational area. Different conformational isomers, having distinct three-dimensional shapes, will exhibit different CCS values and thus different drift times, allowing for their separation. frontiersin.org
X-ray Diffraction and Single Crystal X-ray Crystallography for Absolute Configuration and Crystal Packing
X-ray diffraction techniques, particularly single crystal X-ray crystallography, provide the most definitive three-dimensional structural information of a crystalline solid at the atomic level. researchgate.net This includes precise bond lengths, bond angles, and the absolute configuration of chiral centers, as well as how the molecules are arranged in the crystal lattice.
Data Collection and Refinement Methodologies for Complex Organometallic Structures
The determination of the crystal structure of this compound, specifically its hydrated and solvated forms, has been reported. For instance, the crystal structure of diaquabis(omeprazolate)magnesium dihydrate (DABOMD) was determined using single-crystal X-ray diffraction. whiterose.ac.ukcore.ac.uk In this study, single crystals were grown by slow crystallization from an ethanol (B145695) solution with water as an anti-solvent. whiterose.ac.ukcore.ac.uk
The data collection was performed at a low temperature (120 K) using an Agilent SuperNova diffractometer with Cu Kα radiation (λ = 1.54184 Å). whiterose.ac.uk The low temperature is crucial for minimizing thermal vibrations of the atoms, which leads to a more precise determination of their positions. Similarly, the crystal structure of an esomeprazole magnesium tetrahydrate with two 1-butanol (B46404) molecules was determined using a Bruker Kappa Axis Apex2 diffractometer at 110 K. nih.gov
The collected diffraction data is then processed, and the structure is solved and refined using specialized software. For example, the structure of DABOMD was solved and refined to yield key crystallographic parameters. whiterose.ac.uk The refinement process adjusts the atomic positions and other parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | whiterose.ac.uk |
| Space Group | P21/n | whiterose.ac.uk |
| a (Å) | 10.3725(2) | whiterose.ac.uk |
| b (Å) | 17.0118(3) | whiterose.ac.uk |
| c (Å) | 20.5901(3) | whiterose.ac.uk |
| β (°) | 93.454(1) | whiterose.ac.uk |
| Volume (Å3) | 3621.19(10) | whiterose.ac.uk |
| Z | 4 | whiterose.ac.uk |
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
The crystal structure of diaquabis(omeprazolate)magnesium dihydrate reveals a complex network of intermolecular interactions that dictate the crystal packing. whiterose.ac.ukcore.ac.uk The magnesium cation is coordinated to two omeprazolate anions and two water molecules (W1). whiterose.ac.ukcore.ac.uk These coordinated water molecules are strongly bound to the magnesium. whiterose.ac.ukcore.ac.uk
In addition to the coordination bonds, the crystal structure is stabilized by a network of hydrogen bonds. whiterose.ac.ukacs.org The two coordinated water molecules (W1) and two additional water molecules (W2) in the lattice play a crucial role in this network. whiterose.ac.ukcore.ac.uk The W1 water molecules are involved in hydrogen bonding with the benzimidazole nitrogen of the omeprazolate anion, while the W2 water molecules are hydrogen-bonded to the pyridine nitrogen atom of each omeprazolate anion. whiterose.ac.ukacs.org These hydrogen bonds create a two-dimensional framework that holds the molecules together in the crystal. whiterose.ac.uk The analysis of these interactions is critical for understanding the physical properties of the solid state, such as stability and dissolution behavior. acs.org
In the crystal structure of the esomeprazole magnesium solvate, all six water molecules coordinated to the magnesium center participate in hydrogen bonding with either other water molecules or the nitrogen atoms of the esomeprazole ligands. mdpi.com The 1-butanol solvent molecules fill voids in the lattice and are also integrated into the hydrogen-bonding network. mdpi.com
Lack of Publicly Available Data on the Polymorphism of this compound
An exhaustive search for scientific literature detailing the polymorphism and pseudopolymorphism of the chemical compound with the molecular formula this compound has yielded no specific studies on this topic.
The compound, identified as Esomeprazole Magnesium, is a well-known proton pump inhibitor used to reduce stomach acid. nih.govpharmaffiliates.com While information regarding its chemical structure, synthesis, and therapeutic use is available, specific research focused on its solid-state chemistry, particularly polymorphism and pseudopolymorphism, is not present in the public domain based on the conducted search. nih.govnih.govnrlifecare.netnih.govchemspider.com
Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. Pseudopolymorphism is a related phenomenon where different crystal forms are the result of the inclusion of solvent molecules (hydrates or solvates) within the crystal lattice. These different forms can have distinct physicochemical properties, including solubility, stability, and bioavailability, making their study crucial in the pharmaceutical industry.
While some pharmacopoeial sources note that related compounds, such as Omeprazole and Famotidine, exhibit polymorphism, and Esomeprazole Magnesium itself is available as a trihydrate, detailed crystallographic studies and characterization of different polymorphic or pseudopolymorphic forms of this compound are not described in the available literature. drugfuture.comdrugfuture.comdrugfuture.com The search included scientific databases, patent literature, and chemical supplier information, none of which provided the specific data required to detail the elucidation of its molecular structure and conformation through polymorphism studies as requested. pharmaffiliates.comnrlifecare.netchemspider.comguidechem.com
Therefore, the generation of an article with detailed research findings and data tables on the polymorphism and pseudopolymorphism of this compound is not possible at this time due to the absence of foundational research data in publicly accessible sources.
Theoretical and Computational Chemistry Investigations of C34h36mgn6o6s2
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. For esomeprazole (B1671258) magnesium, Density Functional Theory (DFT) has been the predominant method used to investigate its geometry, stability, and electronic properties. biomedgrid.combiomedgrid.com These calculations help elucidate the factors governing its pharmacological activity.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. biomedgrid.complos.org A smaller gap suggests higher reactivity. biomedgrid.com
Computational studies on esomeprazole have shown a HOMO-LUMO gap of approximately 4.811 eV, indicating a high degree of chemical reactivity, which is essential for its mechanism of action. biomedgrid.combiomedgrid.com The distribution of these orbitals is also significant; the HOMO is typically localized on the electron-rich benzimidazole (B57391) moiety, while the LUMO is centered on the pyridine (B92270) ring, identifying these as the likely sites for nucleophilic and electrophilic interactions, respectively.
Table 1: Calculated Frontier Molecular Orbital Properties of Esomeprazole Data sourced from DFT B3LYP/3-21g level of theory calculations.
| Parameter | Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.059 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.248 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | 4.811 | Indicates high chemical reactivity biomedgrid.combiomedgrid.com |
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. plos.org It helps identify regions prone to electrophilic and nucleophilic attack. biomedgrid.com For esomeprazole, MEP maps reveal that the most negative potential (electron-rich region, shown in red) is concentrated around the sulfoxide (B87167) oxygen atom, making it a primary site for electrophilic attack, such as protonation. biomedgrid.comresearchgate.net Conversely, positive potential (electron-deficient region, shown in blue) is found on the hydrogen atoms of the molecule. biomedgrid.com This charge distribution is crucial for understanding how the drug interacts with its biological target, the H+/K+-ATPase proton pump. plos.org
Computational methods can predict spectroscopic properties, such as UV-Vis absorption spectra and infrared (IR) vibrational frequencies. Comparing these calculated parameters with experimental data serves to validate the computational models and provides a deeper understanding of the molecule's electronic transitions and vibrational modes.
Theoretical calculations of the UV-Vis spectrum for esomeprazole in various solvents predict absorption maxima (λmax) that correlate well with experimental findings. For instance, experimental studies in methanol (B129727) and chloroform (B151607) show λmax values at 577 nm and 617 nm after reaction with certain reagents, while other spectrophotometric methods identify peaks around 302 nm. sphinxsai.comekb.egasianpubs.org DFT and Time-Dependent DFT (TD-DFT) calculations can reproduce these electronic transitions, attributing them to π→π* and n→π* transitions within the benzimidazole and pyridine chromophores. plos.org
Similarly, calculated IR spectra can be matched with experimental Fourier Transform Infrared (FT-IR) data to assign specific vibrational frequencies to the stretching and bending of functional groups, such as C=N, C-O, and S=O, within the esomeprazole molecule. This correlation confirms the structural integrity of the computational model.
The mechanism of action for esomeprazole is critically dependent on its acid-base properties. As a weak base, it accumulates in the highly acidic environment of the parietal cells. chemicalbook.comjnmjournal.org There, it undergoes a two-step protonation process. The first protonation occurs on the pyridine nitrogen, followed by a second protonation on the benzimidazole nitrogen. proteopedia.org This bis-protonated state is unstable and rapidly rearranges into its active form, a cationic sulfenamide (B3320178). nih.govproteopedia.org
Computational studies have been instrumental in elucidating this activation pathway. DFT calculations can predict the pKa values of the nitrogen atoms in the heterocyclic rings. The pyridine nitrogen has a calculated pKa of approximately 4.0, while the benzimidazole nitrogen is significantly more basic. guidechem.comhres.ca These calculations confirm that in the acidic milieu of the stomach (pH < 1), both sites become protonated, initiating the chemical transformation required for irreversible inhibition of the proton pump. jnmjournal.org
Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior
While quantum mechanics excels at describing electronic properties, Molecular Dynamics (MD) simulations are used to explore the physical movements and interactions of atoms and molecules over time. MD simulations provide insights into the conformational flexibility of esomeprazole magnesium and its behavior in a biological environment, such as in solution. researchgate.netijcsi.pro
A critical prerequisite for accurate MD simulations is a well-validated force field—a set of parameters that defines the potential energy of the system. Developing force fields for metal-containing organic molecules like esomeprazole magnesium presents a unique challenge due to the complex nature of metal-ligand interactions, which involve charge transfer and polarization effects not always captured by standard force fields. nih.govnih.gov
For drug-like molecules, generalized force fields such as GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field) are often used in conjunction with parameters for the metal ion. nih.govahajournals.org However, for magnesium, standard parameters can have drawbacks in reproducing key properties. nih.gov Recent efforts have focused on developing specialized Mg2+ force field parameters (e.g., microMg, nanoMg) optimized to accurately reproduce experimental data like hydration free energy, coordination number, and water exchange rates. nih.govgithub.com Validation of a force field for esomeprazole magnesium would involve comparing MD simulation results against quantum mechanical calculations or experimental data (e.g., crystal structure, solvation energy) to ensure the model's reliability. mdpi.comacs.org
MD simulations are particularly useful for studying how a molecule interacts with its solvent environment. For esomeprazole magnesium, simulations in an aqueous environment can reveal the structure of the solvation shells around the complex and the dynamics of water molecules. researchgate.net The stability of the complex is influenced by hydrogen bonding between the esomeprazole ligands and surrounding water molecules. mdpi.com
Ligand exchange dynamics refer to the process where the esomeprazole ligands might disassociate from the central magnesium ion and be replaced by solvent molecules. MD simulations can be used to calculate the free energy of binding between the Mg2+ ion and the esomeprazole ligands, providing a measure of the complex's stability in solution. acs.orgchemrxiv.org Studies on related magnesium complexes show that Mg2+ is typically coordinated by six ligands in an octahedral geometry. mdpi.comnih.gov In esomeprazole magnesium, the two bidentate esomeprazole ligands occupy four of these sites, with water molecules potentially occupying the remaining axial positions in certain solvated states. mdpi.com The simulations can explore the likelihood and timescale of these coordinated water molecules exchanging with the bulk solvent, which is crucial for understanding the complex's behavior in vivo.
Conformation-Activity Relationship Studies through MD Simulations
The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure and dynamic behavior. Molecular Dynamics (MD) simulations offer a powerful computational microscope to explore the conformational landscape of a molecule like Eprodisate and understand how its different spatial arrangements influence its therapeutic function. nih.gov By simulating the motion of atoms over time, MD can reveal the preferred conformations of Eprodisate and its interactions with biological targets. mdpi.com
While specific MD simulation studies exclusively focused on Eprodisate are not extensively documented in publicly available literature, the principles of such investigations are well-established in drug discovery. nih.gov For a molecule like Eprodisate, which is designed to interfere with the interaction between serum amyloid A (SAA) and glycosaminoglycans (GAGs), MD simulations would be crucial for elucidating the conformation-activity relationship (SAR). nih.gov
An MD-based investigation would typically involve several key steps. First, a starting 3D structure of Eprodisate would be generated and placed in a simulated physiological environment, often a box of water molecules with appropriate ions. The system's energy is then minimized to remove any steric clashes. Subsequently, the simulation is run for a duration ranging from nanoseconds to microseconds, during which the trajectory of each atom is calculated based on a force field that describes the interatomic forces. mdpi.com
Analysis of the resulting trajectory can identify stable conformational families. nih.gov For Eprodisate, this could reveal how the flexibility of its propane-1,3-disulfonate backbone and the orientation of its aromatic rings contribute to its binding affinity for SAA. By comparing the conformational ensembles of Eprodisate with those of less active analogs, researchers can identify specific structural features or dynamic motions that are essential for its inhibitory activity. This understanding of the dynamic SAR is critical for the rational design of next-generation inhibitors with improved potency and selectivity. mdpi.com
The following table illustrates a hypothetical outcome of an MD simulation study on Eprodisate, highlighting key conformational parameters that could be analyzed.
| Parameter | Description | Hypothetical Finding for Active Conformation | Significance for Activity |
| Dihedral Angle of Sulfonate Groups | The rotational angle between the two sulfonate groups along the propane (B168953) backbone. | A preference for a specific range of dihedral angles (e.g., 60-90 degrees) is observed in the active state. | This specific orientation may be optimal for fitting into the GAG-binding site on the target protein. |
| RMSD of the Backbone | Root Mean Square Deviation of the C1-C2-C3 backbone atoms from a reference structure. | Low RMSD values, indicating a relatively rigid backbone conformation. | A stable backbone could reduce the entropic penalty upon binding to the target. |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent. | A particular distribution of hydrophobic and hydrophilic SASA is maintained across the molecule. | This balance is crucial for both solubility and effective interaction with the binding pocket. |
| Intramolecular Hydrogen Bonds | The formation of transient hydrogen bonds within the Eprodisate molecule. | A low frequency of intramolecular hydrogen bonds. | This suggests the molecule's hydrogen bonding groups are available to interact with the target protein. |
This table is illustrative and based on general principles of MD simulation analysis in drug discovery.
Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches for Structural Design and Property Prediction
Chemoinformatics and QSAR/QSPR studies provide a framework for systematically exploring the chemical space around a lead compound like Eprodisate, enabling the design of new analogs with potentially enhanced properties. numberanalytics.com These computational techniques use statistical and machine learning methods to correlate a molecule's structure with its activity or properties. u-strasbg.fr
Topological Descriptors and Molecular Fingerprinting for Chemical Space Exploration
To navigate the vast chemical space and identify novel structures with desired activities, chemoinformatics relies on numerical representations of molecules known as molecular descriptors. Topological descriptors are a class of such descriptors derived from the 2D representation of a molecule, capturing information about its size, shape, and branching. plos.org For a molecule like Eprodisate, these descriptors can quantify its structural features in a way that can be used to build predictive models.
Molecular fingerprints are another powerful tool for chemical space exploration. They are bit strings where each bit represents the presence or absence of a specific substructural feature. acs.org For instance, a fingerprint for Eprodisate would encode its various chemical moieties, such as the sulfonated aliphatic chain and the aromatic systems. By comparing the fingerprints of different molecules, one can quantify their structural similarity. This is particularly useful for virtual screening, where large compound libraries can be rapidly searched for molecules similar to a known active compound like Eprodisate.
The table below provides examples of topological descriptors and fingerprint types that could be applied to analyze Eprodisate and related compounds.
| Descriptor/Fingerprint Type | Description | Potential Application for Eprodisate |
| Wiener Index | A topological index based on the sum of distances between all pairs of non-hydrogen atoms. | To quantify the overall molecular size and branching, which can influence binding affinity. |
| Zagreb Indices | A set of topological indices based on the degrees of vertices in the molecular graph. | To capture the degree of branching and complexity of the molecular structure. |
| Extended-Connectivity Fingerprints (ECFP) | A type of circular topological fingerprint that encodes information about the local atomic environments. | To perform similarity searching and build machine learning models for activity prediction. mdpi.com |
| MACCS Keys | A set of 166 predefined structural keys that represent common chemical features. | For rapid screening of large databases to identify compounds with similar structural motifs to Eprodisate. |
This table presents examples of descriptors and their general applications in chemoinformatics.
By analyzing the distribution of these descriptors across a library of known amyloid inhibitors, researchers can identify the key structural features associated with high activity and use this knowledge to guide the design of new Eprodisate analogs. nih.govjournalagent.com
Machine Learning Applications in Predicting Synthetic Accessibility and Chemical Reactivity
The promise of de novo drug design and virtual screening is often tempered by the synthetic feasibility of the proposed molecules. Machine learning (ML) models are increasingly being used to predict the synthetic accessibility (SA) of a compound, providing a crucial filter for computational drug design pipelines. neurosnap.aicbirt.net These models are typically trained on large datasets of known reactions and commercially available compounds to learn the features that make a molecule easy or difficult to synthesize. researchgate.netnih.gov
For a molecule with the structural complexity of Eprodisate, an SA score could be predicted using various ML algorithms, such as Deep Belief Networks (DBNs) or Support Vector Machines (SVMs), which take molecular fingerprints or other descriptors as input. neurosnap.ainih.gov A high SA score would indicate that the molecule is likely to be challenging to synthesize, allowing researchers to prioritize more synthetically tractable candidates.
Similarly, ML can be applied to predict chemical reactivity . rsc.orgresearchgate.net This is important for anticipating potential metabolic liabilities or degradation pathways of a drug candidate. By training models on experimental reactivity data, it is possible to predict how a new molecule like an Eprodisate analog might behave under various chemical conditions. osti.govchemrxiv.org Graph neural networks, for example, can learn the relationship between a molecule's graph structure and its reactivity, offering insights that can guide the design of more stable and effective drugs. mit.edu
The following table outlines some ML models and their potential applications in the context of Eprodisate development.
| Machine Learning Model | Input Features | Predicted Property | Relevance to Eprodisate |
| Deep Belief Network (DBN) | Molecular Fingerprints (e.g., ECFP4) | Synthetic Accessibility Score | To assess the feasibility of synthesizing novel Eprodisate analogs generated through computational design. neurosnap.ai |
| Support Vector Machine (SVM) | Molecular Descriptors (e.g., topological, physicochemical) | Synthetic Accessibility | To classify designed molecules as "easy" or "hard" to synthesize based on learned patterns from known compounds. nih.gov |
| Graph Neural Network (GNN) | Molecular Graph Structure | Chemical Reactivity | To predict potential sites of metabolism or degradation in Eprodisate analogs, aiding in the design of more stable compounds. mit.edu |
| Random Forest | Physicochemical Descriptors and Fingerprints | Biological Activity (QSAR) | To build models that predict the inhibitory activity of new analogs against SAA, based on a training set of known inhibitors. acs.org |
This table illustrates the application of various machine learning models in drug discovery and their hypothetical use for C34H36MgN6O6S2.
Chemical Reactivity, Stability, and Degradation Pathways of C34h36mgn6o6s2 Non Biological Contexts
Kinetic and Thermodynamic Aspects of Chemical Degradation Under Varied Conditions
Esomeprazole (B1671258) magnesium's stability is significantly influenced by its environment, particularly by factors such as pH, light, and temperature. The molecule is known to be susceptible to degradation under acidic conditions while exhibiting greater stability in alkaline environments. jmpas.com
Hydrolytic Stability and Degradation Kinetics in Aqueous Systems
The hydrolytic stability of Esomeprazole magnesium is highly dependent on the pH of the aqueous system. It undergoes rapid degradation in acidic media, a characteristic shared by other proton pump inhibitors. thepharmajournal.com In contrast, it demonstrates increased stability under alkaline conditions. jmpas.com
Forced degradation studies have provided quantitative insights into its hydrolytic instability. In a 0.1N hydrochloric acid solution at 60°C for two hours, esomeprazole showed approximately 2% degradation. nih.gov Another study using 0.05M hydrochloric acid for two hours resulted in about 4.8% degradation of the esomeprazole active pharmaceutical ingredient (API). ajpaonline.com When subjected to 0.1N sodium hydroxide (B78521) at 60°C for 120 minutes, a degradation of about 2.5% was observed. nih.gov A separate investigation using 0.1M sodium hydroxide at 80°C for two hours showed a more significant degradation of 6.8%. ajpaonline.com
The half-life of esomeprazole in aqueous buffer solutions has been investigated, revealing its temperature-dependent degradation. At 25°C and a pH of 6.8, the half-life is approximately 20 hours. This decreases to about 10 hours when the temperature is raised to 37°C at the same pH. fda.gov For comparison, the racemic mixture, omeprazole (B731), has a half-life of about 30 hours at 20°C and pH 7. fda.gov
| Condition | Duration | Temperature | Degradation (%) | Reference |
| 0.1N HCl | 120 min | 60°C | ~2% | nih.gov |
| 0.05M HCl | 2 hours | Not specified | 4.8% | ajpaonline.com |
| 0.1N NaOH | 120 min | 60°C | ~2.5% | nih.gov |
| 0.1M NaOH | 2 hours | 80°C | 6.8% | ajpaonline.com |
Table 1: Hydrolytic Degradation of Esomeprazole under Various Conditions
Photochemical Degradation Mechanisms and Photoproduct Identification
Esomeprazole is susceptible to degradation upon exposure to light. researchgate.net Studies have shown that it is more susceptible to photolysis when exposed to UV light for 24 hours, leading to the formation of degradation products. ajpaonline.com In one study, photolytic degradation was observed with the parent peak of esomeprazole magnesium appearing at 299, 209, and 204 nm. researchgate.net
The photocatalytic degradation of esomeprazole has also been investigated. Using a novel magnetically retrievable In2O3/MoS2/Fe3O4 nanocomposite photocatalyst under visible light, 92.9% degradation of esomeprazole was achieved within 50 minutes. researchgate.net The degradation process was found to be driven by superoxide (B77818) radicals (•O2−) and hydroxyl radicals (•OH). researchgate.net Another study on the photocatalytic degradation using a g-C3N4/NiO/ZnO/Fe3O4 nanocomposite reported 95.5% degradation of esomeprazole within 70 minutes, following pseudo-first-order kinetics with a rate of 0.6616 min−1. researchgate.net
While specific photoproducts are not extensively detailed in the provided context, the formation of N-methyl esomeprazole has been identified as a degradation product, where a methyl group from the methoxy (B1213986) group on the pyridine (B92270) ring of one esomeprazole molecule transfers to the imidazole (B134444) nitrogen of another. google.com
Thermal Degradation Profiles and Pyrolysis Pathways
Thermal stress also contributes to the degradation of Esomeprazole magnesium. When subjected to a water bath at 80°C for 24 hours, the API showed a degradation of 5.1%, with the formation of two impurities. ajpaonline.com In another study, thermal degradation at 60°C for 7 days resulted in a 1.6% degradation. jmpas.com Dry heating at 105°C for about 2 hours also leads to degradation. nih.gov
Thermogravimetric analysis (TGA) has shown that the decomposition of esomeprazole magnesium typically begins at around 200°C. mdpi.com Differential scanning calorimetry (DSC) reveals an exothermic event characteristic of esomeprazole magnesium decomposition at 200°C. mdpi.com
Information on the specific pyrolysis pathways of esomeprazole magnesium is limited. However, studies on the pyrolysis of related magnesium-containing compounds, such as magnesium formate (B1220265) pretreated lignin, indicate that the presence of magnesium salts can influence the product yields, with magnesium oxide or carbonate being potential byproducts. mdpi.com The thermal decomposition of esomeprazole magnesium is expected to generate oxides of carbon, magnesium, nitrogen, and sulfur. jmpas.com
| Condition | Duration | Degradation (%) | Notes | Reference |
| Water Bath | 24 hours | 5.1% | Two impurities formed | ajpaonline.com |
| Dry Heat | 7 days | 1.6% | - | jmpas.com |
| Dry Heat | 2 hours | Not specified | Degradation observed | nih.gov |
| TGA | - | - | Decomposition begins at ~200°C | mdpi.com |
Table 2: Thermal Degradation of Esomeprazole
Oxidation-Reduction Chemistry of the Sulfoxide (B87167) and Pyridine Moieties
The chemical structure of esomeprazole contains a chiral sulfoxide group and a substituted pyridine ring, both of which are central to its reactivity. rjpbcs.com
Electrochemical Behavior and Redox Potentials
The electrochemical behavior of esomeprazole has been investigated, revealing its susceptibility to electrooxidation. A study using cyclic voltammetry (CV) and square wave voltammetry (SWV) at a gold (Au) electrode in 0.05 M NaHCO3 demonstrated the electrooxidation of esomeprazole. doi.org The anodic peak currents showed a linear relationship with esomeprazole concentrations in the range of 3.0 to 500 μg mL−1. doi.orgbg.ac.rs After electrochemical oxidation on the Au surface, the morphology of esomeprazole changed, forming spherical particles with diameters between 200 and 600 nm. doi.orgresearchgate.net
The study also explored the degradation of esomeprazole using a more potent oxidizing electrode, iridium oxide (IrOx). Under directed stress conditions, almost complete degradation was achieved after 3 hours, with 95% mineralization confirmed by total organic carbon (TOC) analysis. doi.orgbg.ac.rs Degradation products identified via HPLC and LC-MS included esomeprazole sulphone, methylated esomeprazole, 4-hydroxy omeprazole sulphide, and 4-hydroxy omeprazole sulphone. doi.orgbg.ac.rs
The reduction potentials of related proton pump inhibitors have been studied at a dropping mercury electrode (D.M.E.). At pH 7.5, omeprazole, lansoprazole, and pantoprazole (B1678409) show half-wave potentials (E1/2) of –1.07 V, –1.25 V, and –1.32 V, respectively, due to the reduction of the sulfoxide group. psu.edu The pKa of the pyridine nitrogen in esomeprazole is 4.06, while the pKa of the benzimidazole (B57391) N3 is 0.79. nih.gov
Radical Scavenging Properties and Oxidative Stress Responses in Chemical Systems
In non-biological chemical systems, esomeprazole has demonstrated significant radical scavenging capabilities. The antioxidant activity of esomeprazole has been evaluated using the stable free radical α,α-diphenyl-β-picrylhydrazyl (DPPH). researchgate.netnih.gov In these assays, the ability of a compound to donate a hydrogen atom to the DPPH radical leads to a reduction in absorbance at 517 nm, which is indicative of its antioxidant capacity. mdpi.com
Comparative studies have shown that both omeprazole and esomeprazole exhibit a high ability to scavenge free radicals. researchgate.netnih.gov The 50% inhibitory concentrations (IC50) for the free radical scavenging activity of esomeprazole and omeprazole were found to be 18.7 ± 5.7. researchgate.net This suggests a notable potential for esomeprazole to act as an antioxidant by quenching free radicals. Different brands of esomeprazole have shown varying degrees of scavenging activity, with some being comparable to the standard antioxidant, vitamin C. sysrevpharm.org
| Compound | IC50 (μg/mL) | Reference |
| Esomeprazole | 18.7 ± 5.7 | researchgate.net |
| Omeprazole | 18.7 ± 5.7 | researchgate.net |
| Lansoprazole | 49.3 ± 3.1 | researchgate.net |
| Pantoprazole | 49.0 ± 9.4 | researchgate.net |
| Rabeprazole | 40.7 ± 7.2 | researchgate.net |
Table 3: Radical Scavenging Activity (DPPH Assay) of Proton Pump Inhibitors
Interactions with Metal Ions and Complexation Chemistry in Solution
Esomeprazole magnesium itself is a coordination complex, consisting of a central magnesium ion (Mg²⁺) coordinated with two esomeprazole molecules. caymanchem.com The formation of this salt is a strategy to enhance the stability of the esomeprazole molecule. nih.gov
Chelation Sites and Binding Affinities of the Ligand to Various Metal Cations
The esomeprazole molecule, acting as a ligand, possesses multiple potential sites for chelation with metal ions. Crystal structure analysis of esomeprazole magnesium reveals that the esomeprazole molecules act as chelating ligands, coordinating with the magnesium centers through one oxygen atom from the sulfoxide group and one nitrogen atom from the benzimidazole ring. nih.govresearchgate.net
Studies have investigated the complexation of esomeprazole with other metal ions as well. For instance, a spectroscopic study detailed a method for the estimation of esomeprazole through its complexation with iron(II) and 1,10-phenanthroline (B135089) in the presence of sulfuric acid. derpharmachemica.comderpharmachemica.com
Potentiometric studies on the formation of complexes between esomeprazole and various divalent transition metal ions (Cu(II), Zn(II), Co(II), and Ni(II)) have determined the stability order of these complexes. The study indicated that Ni(II) forms the most stable complex among those tested. researchgate.net The binding is suggested to occur through the nitrogen atom of the NH group and the oxygen atom of the S=O group. researchgate.net
Table 1: Stability Order of Divalent Metal Complexes with Esomeprazole
| Metal Ion | Relative Stability |
|---|---|
| Cu(II) | < |
| Zn(II) | < |
| Co(II) | < |
| Ni(II) | Highest |
This table is based on the findings from potentiometric studies. researchgate.net
Theoretical studies, such as Density Functional Theory (DFT) calculations, have also been employed to understand the coordination behavior. These calculations support the experimental findings, showing that omeprazole (the racemic mixture containing esomeprazole) favors coordination with Co(II) and Fe(III) through the sulfoxide oxygen and the benzimidazolic nitrogen. nih.gov
Formation of Polymetallic Complexes and Aggregation Phenomena
The literature available does not extensively detail the formation of polymetallic complexes or specific aggregation phenomena of C34H36MgN6O6S2 in non-biological chemical solutions beyond its standard dimeric salt form. However, the molecular structure of esomeprazole, with its multiple coordination sites, suggests the theoretical possibility of forming more complex structures under specific conditions. Research on related chiral salen ligands indicates they can be designed to form polymetallic complexes, a principle that could potentially apply to ligands like esomeprazole. researchgate.net
Aggregation can be influenced by solvent conditions. For example, the crystallization of an esomeprazole magnesium water/butanol solvate shows a complex crystal lattice involving magnesium centers, esomeprazole ligands, water molecules, and 1-butanol (B46404) molecules, indicating a form of controlled aggregation. nih.gov In this structure, for every magnesium center coordinated with six water molecules, there are two magnesium centers each coordinated with three esomeprazole ligands. nih.gov
Reaction Mechanisms of Compound Transformation in Chemical Systems
The stability of esomeprazole is highly dependent on pH; it degrades rapidly in acidic media but is relatively stable under alkaline conditions. scbt.comchemicalbook.com This reactivity is central to its transformation mechanisms.
Intramolecular Rearrangements and Tautomerism Studies
The core structure of esomeprazole features a benzimidazole ring, which is known to exhibit tautomerism. encyclopedia.pubnih.gov Tautomerism is a phenomenon where a molecule exists as a dynamic equilibrium between two or more interconvertible structural isomers. nih.gov
For esomeprazole, two key types of transformations are critical:
Acid-Catalyzed Intramolecular Rearrangement : In an acidic environment, esomeprazole undergoes a multi-step intramolecular rearrangement. proteopedia.org The process begins with the protonation of the pyridine ring, followed by the protonation of the benzimidazole ring. proteopedia.orgnih.gov This bis-protonated form enables a nucleophilic attack from the unprotonated pyridine moiety to the C2 position of the benzimidazole ring. nih.gov This intramolecular rearrangement leads to the formation of a tetracyclic sulfenic acid, which is then dehydrated to form the active, achiral sulfenamide (B3320178). chemicalbook.comproteopedia.org This sulfenamide is the reactive species that ultimately binds to its biological target. proteopedia.org
Annular Tautomerism : The benzimidazole portion of esomeprazole can undergo annular tautomerism, which involves the migration of a proton between the two nitrogen atoms (N1 and N3) of the imidazole ring. encyclopedia.pubnih.govmdpi.com This results in two tautomeric forms: the 5-methoxy and the 6-methoxy tautomers. In solution, both tautomers are present, with studies indicating the 6-methoxy form is favored. mdpi.com However, in the solid state, crystallographic analysis and NMR studies have confirmed that the more stable 6-methoxy tautomer is the exclusive form present. mdpi.com
Catalytic Decomposition Pathways in the Presence of Specific Reagents
The decomposition of esomeprazole can be catalyzed or accelerated by various chemical conditions and reagents.
Acid-Catalyzed Degradation : As mentioned, acids are potent catalysts for the degradation of esomeprazole. google.com Forced degradation studies show that the compound undergoes extensive degradation in acidic conditions. researchgate.netajpaonline.com For example, in 0.05M hydrochloric acid, about 4.8% degradation was observed within 2 hours. ajpaonline.com The degradation in acidic media can lead to the formation of at least five different impurities. nih.gov
Base-Catalyzed Degradation : While more stable in alkaline conditions, esomeprazole still shows some sensitivity to strong bases at elevated temperatures. Treatment with 0.1N NaOH at 60°C for 2 hours resulted in approximately 2.5% degradation. nih.gov Another study using 0.1M NaOH at 80°C for 2 hours showed about 6.8% degradation. ajpaonline.com
Oxidative Degradation : The presence of oxidizing agents can induce degradation. researchgate.net In a forced degradation study using 3% hydrogen peroxide at room temperature, esomeprazole showed a degradation of 11.3%. ajpaonline.com
Photocatalytic Decomposition : Research has demonstrated the photocatalytic degradation of esomeprazole using nanocomposite materials. For instance, an In2O3/MoS2/Fe3O4 nanocomposite under visible light illumination was able to decompose up to 92.9% of an esomeprazole solution within 50 minutes. nih.govresearchgate.net The decomposition rate is influenced by factors such as catalyst concentration, initial drug concentration, and pH. nih.gov
Table 2: Summary of Forced Degradation Studies on Esomeprazole
| Condition | Reagent/Stress | Observed Degradation | Reference |
|---|---|---|---|
| Acidic | 0.05M HCl (2 hrs) | ~4.8% | ajpaonline.com |
| Alkaline | 0.1N NaOH (60°C, 2 hrs) | ~2.5% | nih.gov |
| Alkaline | 0.1M NaOH (80°C, 2 hrs) | ~6.8% | ajpaonline.com |
| Oxidative | 3% H₂O₂ (Room Temp.) | ~11.3% | ajpaonline.com |
| Thermal | Water bath (80°C, 24 hrs) | ~5.1% | ajpaonline.com |
Table of Compound Names
| Chemical Formula | Common Name(s) |
| This compound | Esomeprazole magnesium |
| C17H19N3O3S | Esomeprazole |
| C17H19N3O3S (racemic) | Omeprazole |
| C18H21N3O3S | Timoprazole |
| C16H15N3O2S | Lansoprazole |
| C18H21N3O3S | Pantoprazole |
| C22H27N3O3S | Rabeprazole |
| C10H8N4S | 1,10-Phenanthroline |
Mechanistic Chemical Biology and Molecular Interaction Studies of C34h36mgn6o6s2 in Vitro and A Cellular Systems
Molecular Recognition and Binding Interactions with Biological Macromolecules
Esomeprazole (B1671258) and its parent compound, Omeprazole (B731), are known to interact with specific biological macromolecules to exert their effects. These interactions have been characterized using various biochemical and biophysical methods.
In Vitro Enzyme Inhibition Kinetics and Reversibility Studies
Esomeprazole is a selective and irreversible inhibitor of the H+/K+-ATPase, also known as the gastric proton pump. nih.govnih.gov In the acidic environment of the gastric parietal cells, Esomeprazole undergoes a protonation and conversion to its active form, a reactive sulfenamide (B3320178) intermediate. patsnap.comnih.gov This active form then covalently binds to cysteine residues on the H+/K+-ATPase. patsnap.com
The formation of one or more disulfide bonds between the sulfenamide and the enzyme leads to the irreversible inhibition of the pump's activity. nih.govnih.gov This blocks the final step in the pathway of gastric acid production. nih.gov Research indicates that Esomeprazole also acts as an inhibitor of the Cytochrome P450 enzyme CYP2C19, which is the primary enzyme responsible for its metabolism. avallon-pharma.com.au This inhibition can affect the metabolism of other drugs that are also substrates of CYP2C19. avallon-pharma.com.au For instance, co-administration of esomeprazole has been shown to decrease the clearance of the CYP2C19 substrate diazepam by 45%. avallon-pharma.com.au
Table 1: In Vitro Enzyme Inhibition Data for Esomeprazole
| Enzyme | Inhibitor | IC50 | Inhibition Type | Notes |
|---|---|---|---|---|
| H+/K+-ATPase | Esomeprazole Sodium | 0.076 mg/L | Irreversible, Covalent | The sodium salt of esomeprazole shows potent inhibition. biocat.com |
Binding Site Characterization through Site-Directed Mutagenesis and Chemical Modification
The binding of Esomeprazole's active sulfenamide form to the H+/K+-ATPase is highly specific. The covalent disulfide bonds are formed with specific cysteine residues located on the extracellular domain of the enzyme. patsnap.com Studies involving site-directed mutagenesis have been crucial in identifying these key residues.
While specific mutagenesis data for Esomeprazole is deeply embedded in the broader research on proton pump inhibitors, it is established that the cysteine residues accessible from the acidic lumen of the gastric gland are the primary targets. The conversion of Esomeprazole to the active sulfenamide is pH-dependent, ensuring that the covalent modification occurs specifically at the site of action. patsnap.com
Ligand-Protein Interaction Profiling via Biophysical Techniques
Biophysical techniques have been employed to study the interaction of proton pump inhibitors with various proteins. A 2024 study investigated the enantioselective binding of omeprazole and other PPIs to the plasma proteins α1-acid glycoprotein (B1211001) (AGP) and human serum albumin (HSA) using High-Performance Liquid Chromatography (HPLC) and spectroscopic methods. nih.gov
The study found that the (S)-enantiomer of omeprazole (Esomeprazole) showed a higher binding affinity for AGP compared to its (R)-enantiomer. nih.gov This stereoselective binding was demonstrated by their separation on an AGP-based chiral stationary phase. nih.gov The binding affinity (logK) values for PPIs were determined to be in the range of 4.47–4.83 for AGP and 4.02–4.66 for HSA. nih.gov Such studies highlight that beyond its primary target, the compound's interactions with transport proteins are also significant and can be precisely characterized.
Table 2: Protein Binding Affinity for Proton Pump Inhibitors | Protein | Ligand | Binding Affinity (logK) | Technique | | --- | --- | --- | --- | | α1-acid glycoprotein (AGP) | Omeprazole/Esomeprazole | 4.47–4.83 | UV Titration | nih.gov | | Human Serum Albumin (HSA) | Omeprazole/Esomeprazole | 4.02–4.66 | UV Titration | nih.gov |
Role of C34H36MgN6O6S2 as a Chemical Probe in Cell-Free Biological Systems
A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein or a pathway. While Esomeprazole is primarily known as a therapeutic agent, its specific mechanism of action allows it to be used as a probe in certain research contexts.
Exploration of Molecular Targets and Pathways in Lysates or Purified Protein Systems
As a highly specific inhibitor of the H+/K+-ATPase, Esomeprazole can be used in cell-free systems, like those containing purified gastric membrane vesicles, to study the mechanics of the proton pump. nih.govchemicalbook.com By selectively inhibiting the pump, researchers can investigate the downstream consequences of this inhibition on ion transport and pH gradients in a controlled, a-cellular environment. Its inhibitory effect on CYP2C19 also allows its use in in-vitro drug metabolism studies to probe the function and specificity of this enzyme. avallon-pharma.com.au
Development of Fluorescent or Radiotracer Probes for Biochemical Assays
The development of chemical probes often involves modifying a molecule to include a reporter tag, such as a fluorescent dye or a radioactive isotope, without losing its biological activity. While specific examples of fluorescently-tagged or radiolabeled Esomeprazole Magnesium for use as a routine biochemical assay probe are not prominent in the general literature, the principle is well-established in chemical biology. chemrxiv.orgresearchgate.net For instance, creating a radiolabeled version of Esomeprazole would enable quantitative binding assays and autoradiography studies to precisely locate and quantify the H+/K+-ATPase in tissue preparations. Similarly, a fluorescent analog could be used in high-throughput screening or cellular imaging to study the pump's localization and dynamics.
Mechanistic Insights into Proton Transport Modulation at the Molecular Level (e.g., in vitro assays)
Esomeprazole magnesium is a substituted benzimidazole (B57391) that acts as a specific inhibitor of the gastric enzyme H+, K+-ATPase, also known as the proton pump. hres.ca This enzyme is located on the secretory surface of gastric parietal cells and is responsible for the final step in the production of gastric acid. nih.govdrugbank.com The inhibitory effect of esomeprazole leads to a reduction in both basal and stimulated gastric acid secretion. drugbank.com
In its natural state, esomeprazole is a prodrug, meaning it is inactive. It requires conversion into its active form to exert its inhibitory effects. This transformation occurs in the highly acidic environment of the parietal cell canaliculus.
The mechanism of proton pump inhibition by esomeprazole has been elucidated through studies using isolated H+/K+-ATPase systems. In the acidic compartment of parietal cells, esomeprazole undergoes a protonation-driven conversion to its active form, a tetracyclic sulfenamide. nih.govpatsnap.com This active metabolite then specifically targets the H+/K+-ATPase enzyme.
The inhibition is achieved through the formation of a covalent bond between the active sulfenamide and sulfhydryl groups of cysteine residues on the enzyme. drugbank.com This binding is irreversible, meaning that for acid secretion to resume, new H+/K+-ATPase enzymes must be synthesized. drugbank.com This irreversible inhibition contributes to the prolonged duration of the antisecretory effect, which can last for more than 24 hours. drugbank.com
Key Findings from In Vitro H+/K+-ATPase Inhibition Studies:
| Parameter | Finding | Reference |
| Target Enzyme | H+/K+-ATPase (Proton Pump) | nih.govhres.ca |
| Active Form | Tetracyclic Sulfenamide | nih.govpatsnap.com |
| Binding Site | Cysteine residues on the enzyme | drugbank.com |
| Nature of Inhibition | Irreversible, Covalent | drugbank.com |
The core of esomeprazole's inhibitory action lies in the formation of a stable covalent adduct with the H+/K+-ATPase. Specifically, the active sulfenamide derivative forms one or more disulfide bonds with cysteine residues of the proton pump. nih.govnih.gov This covalent modification locks the enzyme in an inactive conformation, thereby preventing the transport of H+ ions into the gastric lumen. nih.gov
The formation of this disulfide bridge is a critical step in the mechanism of action. The reactivity of the sulfenamide is highly dependent on the acidic conditions, ensuring that the drug's activity is localized to the site of acid secretion.
Details of Covalent Adduct Formation:
| Feature | Description | Reference |
| Active Moiety | Achiral Sulfenamide | nih.govnih.gov |
| Bond Type | Covalent Disulfide Bond | nih.govnih.gov |
| Target Residues | Sulfhydryl groups of Cysteines | drugbank.com |
| Consequence | Inactivation of H+/K+-ATPase | nih.govdrugbank.com |
Esomeprazole is the (S)-enantiomer of omeprazole, which is a racemic mixture of both (S)- and (R)-enantiomers. patsnap.comdrugbank.com The stereochemistry of the molecule plays a significant role in its metabolic profile, although in vitro studies have shown that esomeprazole and omeprazole inhibit acid secretion to a similar extent. drugbank.com
The key difference lies in their metabolism by the cytochrome P450 isoenzymes, specifically CYP2C19 and CYP3A4. hres.ca The (S)-isomer, esomeprazole, is metabolized differently than the (R)-isomer, which can lead to higher plasma concentrations and a more consistent and predictable acid-inhibitory effect in some individuals. However, at the molecular level of interaction with the H+/K+-ATPase, both enantiomers, once converted to the active achiral sulfenamide, are effective inhibitors. nih.govnih.gov The stereocenter is lost during this conversion.
Stereochemical Considerations:
| Aspect | Description | Reference |
| Compound | (S)-enantiomer of Omeprazole | ontosight.aipatsnap.com |
| Active Form | Achiral Sulfenamide | nih.govnih.gov |
| In Vitro Activity | Similar to Omeprazole | drugbank.com |
| Metabolism | Differences in metabolism via CYP2C19 and CYP3A4 | hres.ca |
Compound Names
| Chemical Formula | Common Name |
| This compound | Esomeprazole Magnesium |
| C17H19N3O3S | Omeprazole |
| - | Esomeprazole |
| - | Sulfenamide |
| - | Benzimidazole |
| - | Pyridine (B92270) |
Development and Characterization of Analogs and Derivatives of C34h36mgn6o6s2 for Structure Activity Relationship Sar Exploration in Chemical Research
Systematic Modification of the Benzimidazole (B57391) and Pyridine (B92270) Ring Systems
The benzimidazole and pyridine rings are fundamental scaffolds in this class of compounds, and their substitution patterns are critical for activity. psu.edu The general synthetic strategy involves coupling a substituted 2-mercaptobenzimidazole (B194830) with a substituted chloromethylpyridine, followed by oxidation of the resulting sulfide (B99878) to the target sulfoxide (B87167). rjpbcs.com
The synthesis of analogs allows for a systematic investigation of how different functional groups on the aromatic rings influence the molecule's properties. Researchers have prepared a wide array of derivatives by altering substituents on both the benzimidazole and pyridine moieties.
For instance, on the benzimidazole ring, various groups have been introduced at the 5-position. The nature of these substituents can significantly alter the electronic properties of the benzimidazole system. Similarly, the pyridine ring has been modified, often at the 3, 4, and 5-positions, with groups like methyl and methoxy (B1213986), which are present in esomeprazole (B1671258). nih.gov
The general synthetic approach is versatile, allowing for the introduction of diverse substituents. The key steps are:
Synthesis of Substituted 2-Mercaptobenzimidazoles: This is typically achieved by reacting a substituted o-phenylenediamine (B120857) with carbon disulfide.
Synthesis of Substituted 2-(Chloromethyl)pyridines: These intermediates are often prepared from the corresponding pyridine N-oxides. imist.ma
Coupling Reaction: The mercaptobenzimidazole and the chloromethylpyridine are reacted in the presence of a base to form the sulfide precursor. rjpbcs.com
Oxidation: The final step is the oxidation of the sulfide to the sulfoxide. rjpbcs.com
Researchers have also explored replacing the pyridine ring with other heterocyclic systems, such as pyrano- and furopyridines, to create novel analogs with potentially different activity profiles. psu.eduresearchgate.net
The modifications to the benzimidazole and pyridine rings have profound effects on the molecule's chemical behavior, primarily by altering its acid stability and the pKa of the pyridine nitrogen. The mechanism of action requires the accumulation of the compound in an acidic environment, where it undergoes an acid-catalyzed rearrangement to form the active inhibitor, a cyclic sulfenamide (B3320178). nih.govpsu.edu
Electronic Effects: The pKa of the pyridine nitrogen is a crucial parameter. For the molecule to accumulate at its site of action, the pyridine nitrogen must be protonated. nih.gov Electron-donating groups on the pyridine ring increase its basicity (raise the pKa), facilitating protonation. Conversely, electron-withdrawing groups on the benzimidazole ring can influence the nucleophilicity of the benzimidazole nitrogen, which is involved in the intramolecular rearrangement. For example, electron-withdrawing groups like 5-NO2 or 5-CF3 on the benzimidazole ring have been shown to decrease enzyme inhibition. ijcrt.org
Steric Effects: The size and position of substituents can influence the conformation of the molecule and its ability to bind to its target. For example, in omeprazole (B731), the methyl groups at the 3- and 5-positions of the pyridine ring have a specific steric role. ijcrt.org
The following table summarizes the impact of representative substitutions on the inhibitory activity, a key aspect of molecular functionality for this class of compounds.
| Compound/Analog | Substitution on Benzimidazole Ring | Substitution on Pyridine Ring | Relative Inhibitory Activity (Illustrative) |
| Esomeprazole | 5-methoxy | 4-methoxy, 3,5-dimethyl | High |
| Lansoprazole Analog | None | 4-(2,2,2-trifluoroethoxy), 3-methyl | High |
| Pantoprazole (B1678409) Analog | 5-(difluoromethoxy) | 3,4-dimethoxy | High |
| Analog with EWG | 5-nitro | 4-methoxy, 3,5-dimethyl | Decreased |
This table provides an illustrative comparison based on known structure-activity relationships for proton pump inhibitors.
Exploration of Variations in the Sulfoxide Bridge and Chiral Center
The sulfoxide bridge is not merely a linker; it is a key functional group and a center of chirality, making its study essential for understanding the molecule's chemical properties. whiterose.ac.uk
The synthesis of this class of molecules proceeds through a sulfide intermediate, which is then oxidized to the desired sulfoxide. rjpbcs.com Further oxidation leads to the corresponding sulfone.
Sulfide Precursor: The sulfide is synthesized by the condensation of the appropriate mercaptobenzimidazole and chloromethylpyridine derivatives. imist.ma The sulfide itself is generally inactive in vitro but can exhibit activity in vivo due to metabolic oxidation to the active sulfoxide. basicmedicalkey.com
Sulfone Derivative: The sulfone can be prepared by over-oxidation of the sulfide or sulfoxide, often using stronger oxidizing agents or harsher conditions. The sulfone derivative is considered inactive. basicmedicalkey.com This highlights the critical role of the sulfoxide's specific oxidation state for the compound's chemical reactivity in its mechanism of action.
The transformation from sulfide to sulfoxide is a critical step, and various oxidizing agents have been employed, including meta-chloroperbenzoic acid (mCPBA) and hydrogen peroxide with a catalyst. rjpbcs.com
| Derivative | Oxidation State of Sulfur | Chemical Reactivity in Target Mechanism |
| Sulfide | S | Inactive (Precursor) |
| Sulfoxide | S=O | Active |
| Sulfone | SO2 | Inactive |
The sulfur atom in the sulfoxide bridge is a stereogenic center, meaning the molecule exists as two enantiomers, (S) and (R). acs.org C34H36MgN6O6S2 is the magnesium salt of the pure (S)-enantiomer, esomeprazole. nih.gov The investigation of stereochemistry has been a major area of research.
The development of methods for asymmetric synthesis has been crucial to obtain the single enantiomer in high purity. whiterose.ac.uk One widely used method is the titanium-catalyzed asymmetric oxidation of the prochiral sulfide, employing a chiral ligand such as diethyl tartrate. gpatindia.comresearchgate.net This process can achieve very high enantiomeric excess (ee). whiterose.ac.uk
The absolute stereochemistry at the sulfur atom has a significant impact on the molecule's interaction with metabolic enzymes, particularly cytochrome P450 isoforms like CYP2C19 and CYP3A4. acs.org The (S)-enantiomer (esomeprazole) is metabolized more slowly than the (R)-enantiomer. nih.gov This difference in metabolic rate, a key aspect of its chemical reactivity in a biological system, leads to a higher and more consistent concentration of the active compound. The chirality does not affect the mechanism of inhibition itself, as the final active species formed in the acidic environment is an achiral sulfenamide. rxlist.com
Alterations to the Magnesium Chelation Site and Ligand Coordination Sphere
In the solid state, this compound exists as a coordination complex. Single-crystal X-ray diffraction studies of an esomeprazole magnesium solvate have revealed the details of the magnesium chelation. nih.govnih.gov
In the crystal structure, the magnesium centers exhibit octahedral coordination. nih.govresearchgate.net The esomeprazole molecule acts as a chelating ligand, coordinating to the magnesium ion through the nitrogen atom of the benzimidazole ring and the oxygen atom of the sulfoxide group. nih.govresearchgate.net This chelation stabilizes the molecule.
The coordination sphere can also include water molecules. For example, a crystalline form has been identified where one magnesium center is coordinated by six water molecules, while two other magnesium centers are each coordinated by three esomeprazole ligands. nih.govresearchgate.net The ability to form various hydrates (tetrahydrate, trihydrate, dihydrate) is a known property of esomeprazole magnesium. nih.gov
Synthesis of Metal-Free Ligands and Complexes with Different Metal Ions
The metal-free ligand in the this compound complex is omeprazole (or its enantiomer, esomeprazole). The synthesis of omeprazole and its subsequent complexation with various metal ions are crucial steps in exploring its chemical diversity and potential for new applications.
The synthesis of the omeprazole ligand itself is a multi-step process. A common method involves the oxidation of a prochiral sulfide, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole. scispace.com For the synthesis of esomeprazole, the S-enantiomer, an asymmetric oxidation is required. This can be achieved using chiral catalysts, such as titanium complexes with chiral ligands like hexa-aza-triphenolic macrocycles or Schiff bases, in the presence of an oxidizing agent like hydrogen peroxide. e3s-conferences.orgresearchgate.netacs.org Other methods have employed chiral oxaziridines as the oxidant. e3s-conferences.org These stereoselective methods are critical for obtaining the desired enantiomer with high purity.
Once the metal-free omeprazole ligand is synthesized, it can be complexed with a variety of metal ions beyond magnesium. Research has shown that omeprazole can act as a bidentate ligand, coordinating with metal ions through the nitrogen atom of the pyridyl group and the oxygen atom of the sulfoxide group. kemdikbud.go.idresearchgate.netasianpubs.org The synthesis of these complexes typically involves mixing a solution of the desired metal salt (e.g., chlorides or perchlorates of transition metals) with a solution of the omeprazole ligand in a specific molar ratio, commonly 1:2 (metal:ligand). redalyc.orgkemdikbud.go.idasianpubs.org The reaction is often carried out in a solvent mixture, such as methanol (B129727) and water, and may require refluxing for several hours to facilitate the formation and precipitation of the complex. kemdikbud.go.idasianpubs.org This straightforward approach has led to the successful synthesis of omeprazole complexes with a range of divalent and trivalent metal ions.
A variety of metal complexes with omeprazole have been synthesized and characterized, as detailed in the table below.
| Metal Ion | Molar Ratio (Metal:Ligand) | Solvent System | Resulting Complex | Reference(s) |
| Cu(II) | 1:2 | 70% Methanol | [Cu(omeprazole)2(H2O)2]Cl2 | redalyc.orgkemdikbud.go.idresearchgate.net |
| Mn(II) | 1:2 | 70% Methanol | [Mn(omeprazole)2(H2O)2]Cl2 | redalyc.orgkemdikbud.go.idasianpubs.orgresearchgate.net |
| Co(II) | 1:2 | 70% Methanol | [Co(omeprazole)2(H2O)2]Cl2 | redalyc.orgkemdikbud.go.idresearchgate.net |
| Ni(II) | 1:2 | 70% Methanol | [Ni(omeprazole)2(H2O)2]Cl2 | redalyc.orgkemdikbud.go.idresearchgate.net |
| Fe(II) | 1:2 | 70% Methanol | [Fe(omeprazole)2(H2O)2]Cl2 | redalyc.orgkemdikbud.go.idresearchgate.net |
| Zn(II) | 1:2 | 70% Methanol | [Zn(omeprazole)2]Cl2 | redalyc.orgkemdikbud.go.idresearchgate.net |
| Hg(II) | 1:2 | 70% Methanol | [Hg(omeprazole)2]Cl2 | redalyc.orgkemdikbud.go.idasianpubs.orgresearchgate.net |
| Cr(III) | 1:2 | Not Specified | [Cr(omeprazole)2]Cl3 | researchgate.net |
| Fe(III) | 1:2 | Not Specified | [Fe(omeprazole)2(H2O)2]Cl3 | researchgate.net |
Influence of Metal Coordination on Molecular Stability and Reactivity
Studies have demonstrated that the stability of omeprazole is sensitive to environmental factors, with degradation accelerated by acidic conditions, UV radiation, and the presence of certain metal ions. ingentaconnect.comconicet.gov.arresearchgate.net The coordination of a metal ion can either stabilize or destabilize the ligand. The formation of a chelate ring, typically a 5-membered ring involving the pyridyl nitrogen and the sulfoxide oxygen, generally enhances the stability of the complex compared to the free ligand. researchgate.net
The choice of the metal ion dictates the geometry of the resulting complex, which in turn affects its stability. For instance, complexes of omeprazole with first-row transition metals such as Mn(II), Co(II), Ni(II), Fe(II), and Cu(II) have been shown to adopt an octahedral geometry, often incorporating water molecules as additional ligands. kemdikbud.go.idresearchgate.net In contrast, complexes with Zn(II) and Hg(II) tend to form tetrahedral structures. kemdikbud.go.idresearchgate.net The stability of these complexes can be evaluated in various solutions, such as PBS buffer, to understand their behavior in biologically relevant conditions. nih.gov The molar conductance values of these complexes in solvents like DMF and DMSO are typically low, indicating their non-electrolytic nature. redalyc.orgkemdikbud.go.id
The reactivity of the omeprazole ligand is also modulated by metal coordination. While the primary therapeutic action of omeprazole involves covalent binding to the H+/K+-ATPase in gastric parietal cells, studies have shown that metal complexes of omeprazole can exhibit other biological activities, such as enhanced antimicrobial effects against various bacteria and fungi compared to the free ligand. kemdikbud.go.idresearchgate.net This suggests that the coordination of the metal ion can alter the electronic properties of the ligand, potentially opening new avenues for its therapeutic application. However, it is also noted that some metal ions can accelerate the degradation of omeprazole, a factor that must be considered in the design of new metal-based derivatives. researchgate.net
PROTAC and Molecular Glues Design Based on the Core Structure (Focus on Chemical Design Principles)
The core structure of omeprazole, a benzimidazole derivative, presents an interesting scaffold for the conceptual design of more advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and molecular glues. While not a conventional starting point, the principles of these technologies can be applied to explore new therapeutic possibilities beyond proton pump inhibition.
PROTACs are heterobifunctional molecules that consist of a "warhead" that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. astrazeneca.com This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. promega.com.au Molecular glues are smaller molecules that induce or stabilize the interaction between a target protein and an E3 ligase, also resulting in the target's degradation. astrazeneca.combiochempeg.com
Linker Chemistry and Bifunctional Molecule Design
In the design of a PROTAC based on the omeprazole core, the omeprazole moiety would serve as the "warhead" to engage a specific protein target. A critical aspect of PROTAC design is the linker, which connects the warhead to the E3 ligase ligand. The linker's length, rigidity, and composition are crucial for the formation of a stable and effective ternary complex (target protein-PROTAC-E3 ligase). nih.gov
Commonly used linkers in PROTAC design include polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths. broadpharm.com These offer flexibility and are synthetically accessible. More rigid linkers, incorporating structures like piperazine (B1678402) or piperidine, can also be used to optimize the spatial orientation of the two ends of the PROTAC. enamine.net The attachment point of the linker to the omeprazole scaffold is another key consideration. Potential sites on the omeprazole molecule for linker attachment would need to be solvent-exposed and not interfere with target binding. Analysis of the omeprazole structure suggests that modifications could be made at various positions, including the benzimidazole ring or the pyridine ring, to append a linker.
The synthesis of such a bifunctional molecule would involve coupling the modified omeprazole "warhead" to a linker, which is then connected to an E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) for recruiting Cereblon, or VHL ligands). Click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, is a highly efficient method for this final coupling step, often used in the modular synthesis of PROTAC libraries.
| Linker Type | Common Examples | Key Characteristics |
| Flexible Linkers | Alkyl chains, PEG chains | Synthetically accessible, allows for conformational flexibility to facilitate ternary complex formation. |
| Rigid Linkers | Piperazine, Piperidine, Cycloalkanes | Provides better control over the spatial orientation of the warhead and E3 ligase ligand, can improve cell permeability. |
| Clickable Linkers | Alkynes, Azides | Enables efficient and modular synthesis of PROTAC libraries via click chemistry. |
Advanced Analytical Chemistry Methodologies for C34h36mgn6o6s2 and Its Metabolites/degradants in Research
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development
HPLC and UPLC are cornerstone techniques for the analysis of C34H36MgN6O6S2, offering high resolution and sensitivity for both quantification and impurity profiling. ijpsr.comsigmaaldrich.com Method development often focuses on reversed-phase chromatography, utilizing columns like C18 or C8. ijpsr.compharmascholars.com
A typical HPLC method for the determination of Esomeprazole (B1671258) Magnesium involves a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer, run in an isocratic mode. ijpsr.com Detection is commonly performed using a UV detector at wavelengths around 301 nm or 302 nm. ijpsr.comeijppr.com UPLC, with its use of smaller particle size columns (typically < 2 µm), offers significant advantages over traditional HPLC, including faster analysis times and improved resolution, which is particularly beneficial for complex impurity profiles. acs.org
Table 1: Example HPLC and UPLC Conditions for Porphyrin-like Compound Analysis
| Parameter | HPLC Method 1 ijpsr.com | HPLC Method 2 pharmascholars.com | UPLC Method acs.org |
|---|---|---|---|
| Column | Kromasil 100-C18 (250 x 4.6 mm, 5µm) | C8 (250 x 4.6 mm, 5µm) | Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile: Phosphate Buffer (55:45 v/v) | Acetonitrile: Phosphate Buffer (58:42 v/v, pH 7.6) | Acetonitrile/Water with 10mM Formic Acid |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | Not Specified |
| Detection | 301 nm | 280 nm | 230 nm |
| Retention Time | ~4.09 min | ~2.93 min | Not Applicable |
Chiral Chromatography for Enantiomeric Purity Assessment
Since this compound (Esomeprazole) is the S-isomer of Omeprazole (B731), assessing enantiomeric purity is critical. pharmascholars.com Chiral chromatography is the definitive method for this purpose. This technique utilizes a chiral stationary phase (CSP) that can differentiate between enantiomers. The separation of racemic mixtures of porphyrin-like compounds has been successfully achieved using CSPs such as amylose (B160209) tris(3,5-dimethylphenylcarbamate). nih.gov
The development of chiral HPLC methods is essential for quality control, ensuring that the final product is free from the R-isomer, which may have a different pharmacological profile. pharmatutor.org The United States Pharmacopeia (USP) specifies the use of a chiral column for determining the enantiomeric purity of Esomeprazole Magnesium. sigmaaldrich.comsigmaaldrich.com The selection of the appropriate chiral column and mobile phase is crucial for achieving baseline separation of the enantiomers. rsc.orgmdpi.com
Development of Robust Methods for Impurity Profiling in Chemical Batches
Impurity profiling is a mandatory requirement in pharmaceutical manufacturing to ensure the safety and efficacy of the final product. eurekaselect.commedwinpublishers.com HPLC and UPLC are the primary tools for identifying and quantifying process-related impurities and degradation products of this compound. eurekaselect.com These impurities can arise from starting materials, intermediates, by-products of the synthesis, or degradation during storage. pharmatutor.orgmedwinpublishers.com
Developing a robust impurity profiling method involves selecting a column and mobile phase that can separate all potential impurities from the main compound and from each other. Gradient elution is often employed to resolve complex mixtures of impurities with varying polarities. The use of photodiode array (PDA) detectors allows for the acquisition of UV spectra for each peak, aiding in impurity identification. For unknown impurities, preparative HPLC can be used for isolation, followed by structural elucidation using spectroscopic techniques. rsc.org
Capillary Electrophoresis (CE) for Separation and Analysis of Charged Species
Capillary Electrophoresis (CE) is a powerful separation technique for charged species and has proven effective for the analysis of porphyrins and their derivatives, which share structural similarities with this compound. nih.govworldscientific.com CE offers high separation efficiency, short analysis times, and requires minimal sample and reagent volumes. scirp.org
For porphyrin-like compounds, which can be charged due to protonation of nitrogen atoms, CE provides an excellent alternative to HPLC. nih.gov The separation in CE is based on the differential migration of analytes in an electric field. Factors such as the pH of the buffer, applied voltage, and the use of additives can be optimized to achieve the desired separation. nih.gov Nonaqueous CE has been shown to provide excellent separation of weakly basic porphyrin esters. nih.gov CE has been successfully used to separate mixtures of cationic porphyrins, including their conformational isomers (atropisomers). nih.gov
Hyphenated Techniques (LC-MS, GC-MS, LC-NMR) for Comprehensive Chemical Characterization
Hyphenated techniques are indispensable for the definitive structural elucidation of this compound and its metabolites or degradants.
LC-MS (Liquid Chromatography-Mass Spectrometry) : This is the most widely used hyphenated technique for impurity identification. pharmatutor.org LC separates the components of a mixture, which are then introduced into the mass spectrometer for mass analysis. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity. acs.org Tandem mass spectrometry (LC-MS/MS) provides fragmentation patterns that are crucial for structural elucidation. ijper.org LC-MS methods have been specifically developed for the determination of metabolites of Esomeprazole in biological fluids and for quantifying genotoxic impurities. ijper.orgasianpubs.org
GC-MS (Gas Chromatography-Mass Spectrometry) : GC-MS is particularly useful for the analysis of volatile and thermally stable degradants or impurities. While porphyrin-like molecules themselves are generally not volatile enough for GC analysis without derivatization, GC-MS is a valuable tool for identifying smaller molecules that may be formed during degradation pathways. mdpi.com For instance, GC-MS has been used to identify residual organic compounds in the degradation products of related dye compounds. researchgate.netnih.gov
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) : LC-NMR combines the separation power of LC with the unparalleled structure elucidation capabilities of NMR spectroscopy. news-medical.netslideshare.net This technique allows for the direct acquisition of NMR spectra of separated compounds without the need for off-line isolation. researchgate.net LC-NMR is particularly powerful for the unambiguous identification of isomers and for the complete structural characterization of novel impurities or metabolites. news-medical.netresearchgate.net The combination of LC-NMR with MS (LC-NMR/MS) provides complementary information on mass and structure, making it a formidable tool in chemical analysis. news-medical.net
Electrochemical Analytical Methods for Redox Characterization
Electrochemical methods, such as cyclic voltammetry, are employed to study the redox properties of this compound and related porphyrin-like compounds. researchgate.net These methods provide valuable information about the oxidation and reduction potentials of the molecule, which can be related to its chemical reactivity and potential metabolic pathways.
Studies on magnesium porphyrins have shown distinct oxidation steps corresponding to the formation of a π-cation radical and a π-dication. researchgate.net The electrochemical behavior can be influenced by the solvent, supporting electrolyte, and the specific functional groups attached to the porphyrin core. rsc.org Spectroelectrochemistry, which combines electrochemical measurements with UV-Vis spectroscopy, allows for the characterization of the electronic structure of the electrochemically generated species. rsc.orgdiva-portal.org Understanding the redox behavior is crucial for predicting degradation mechanisms and for the development of novel applications. nih.govkit.edu
Table 2: List of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Esomeprazole Magnesium | This compound |
| Omeprazole | C17H19N3O3S |
| Acetonitrile | C2H3N |
Future Directions and Emerging Research Avenues in C34h36mgn6o6s2 Chemical Research
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The synthesis of C34H36MgN6O6S2, which involves the formation of the magnesium salt of two chiral sulfoxide (B87167) molecules, presents ongoing opportunities for methodological improvement. ebi.ac.uk Current research focuses on developing more efficient, stereoselective, and environmentally sustainable synthetic routes. Key areas of development include:
Asymmetric Synthesis: Refining the asymmetric oxidation of the sulfide (B99878) precursor to selectively yield the desired (S)-enantiomer (Esomeprazole) is a primary goal. chemicalbook.com Research into novel chiral catalysts and oxidizing agents aims to increase enantiomeric excess, thereby improving the final product's purity and therapeutic efficacy.
Green Chemistry Approaches: Future syntheses will likely incorporate green chemistry principles to minimize environmental impact. This includes the use of safer solvents like water or acetone, reducing the number of synthetic steps (pot economy), and designing processes that consume less energy. chemicalbook.com
Flow Chemistry: The application of continuous flow technologies offers precise control over reaction parameters such as temperature and mixing, which can lead to higher yields and purity. chemicalbook.com This methodology is being explored for key steps in the synthesis of the core benzimidazole (B57391) structure.
Application of Advanced Computational Models for Predicting Complex Chemical Behavior
Computational chemistry provides powerful tools for understanding and predicting the behavior of this compound at a molecular level. e-bookshelf.de Advanced modeling is set to accelerate research and development in several ways:
Quantum Mechanical (QM) Calculations: QM methods are used to model the electronic structure and reactivity of the molecule. This is crucial for understanding the mechanism of proton pump inhibition, where the molecule undergoes an acid-catalyzed rearrangement to its active form. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the interaction of this compound with its biological target, the H+/K+-ATPase. tmu.edu.cn These simulations provide insights into the binding process and the conformational changes involved, which can guide the design of new inhibitors with improved properties.
In Silico Screening: Computational models enable the virtual screening of large libraries of related compounds to identify new molecules with potentially enhanced activity or novel applications. e-bookshelf.de This reduces the time and resources required for experimental screening.
nih.govtmu.edu.cne-bookshelf.de| Computational Method | Application Area | Research Goal | Reference |
|---|---|---|---|
| Quantum Mechanics (QM) | Reaction Mechanism | Elucidate the acid-catalyzed conversion to the active sulfenamide (B3320178). | |
| Molecular Dynamics (MD) | Protein-Ligand Interaction | Simulate the binding of the compound to H+/K+-ATPase. | |
| In Silico Screening | Drug Discovery | Identify novel derivatives with potential therapeutic or non-biological uses. |
Elucidation of Further Molecular-Level Mechanisms in Non-Clinical Contexts
While the primary mechanism of this compound involves inhibiting the gastric proton pump, recent research has begun to uncover other molecular interactions in non-clinical settings. nih.govnih.gov For instance, Esomeprazole (B1671258) magnesium has been identified as an exosome inhibitor by blocking their release through the inhibition of V-H+-ATPases. tmu.edu.cn Future research will likely focus on:
Off-Target Interactions: Investigating unintended interactions with other enzymes and proteins could reveal new biological activities or provide a basis for designing more selective molecules.
Enantiomer-Specific Effects: Deeper investigation into the differing molecular interactions of the R- and S-enantiomers (Omeprazole contains both, while Esomeprazole is just the S-enantiomer) in various non-clinical models. researchgate.net
Impact on Cellular Pathways: Exploring how the compound affects cellular signaling pathways beyond acid secretion, which could open up new research directions.
Exploration of Non-Biological Applications for the Compound (e.g., Catalysis, Material Science Probes)
The unique chemical structure of this compound, featuring a chiral sulfoxide and a metal center, makes it an interesting candidate for non-biological applications. This remains a largely unexplored frontier.
Asymmetric Catalysis: The chiral sulfoxide moiety could potentially be leveraged as a ligand in asymmetric catalysis, a field that relies on chiral molecules to control the stereochemical outcome of a chemical reaction.
Material Science: The compound's ability to form stable complexes with magnesium suggests it could be a building block for novel coordination polymers or metal-organic frameworks (MOFs). These materials have potential applications in gas storage, separation, and catalysis.
Chemical Sensors: The benzimidazole core is a known fluorophore. Modifications to the this compound structure could lead to the development of chemosensors that exhibit a change in fluorescence upon binding to specific ions or molecules.
Interdisciplinary Research Integrating Chemical Biology, Materials Science, and Computational Chemistry
The most significant breakthroughs in understanding and utilizing this compound will likely emerge from interdisciplinary collaborations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
